3-(1-Aminoethyl)-4-fluorophenol
Description
Structure
2D Structure
Properties
Molecular Formula |
C8H10FNO |
|---|---|
Molecular Weight |
155.17 g/mol |
IUPAC Name |
3-(1-aminoethyl)-4-fluorophenol |
InChI |
InChI=1S/C8H10FNO/c1-5(10)7-4-6(11)2-3-8(7)9/h2-5,11H,10H2,1H3 |
InChI Key |
JMNBRZZNWICERW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)O)F)N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of Aromatic Amines: A Case Study on a Key Pharmaceutical Intermediate
Introduction
3-Amino-4-fluorophenol is an important intermediate in organic synthesis, particularly in the creation of pharmaceuticals and agrochemicals. Its chemical structure, featuring a phenol, an amino group, and a fluorine atom, imparts a unique set of physicochemical properties that are critical to its reactivity, bioavailability, and safety profile. Understanding these properties is paramount for process optimization, formulation development, and toxicological assessment.
This technical guide provides an in-depth overview of the core physicochemical properties of 3-Amino-4-fluorophenol, details the experimental protocols for their determination, and illustrates relevant logical workflows.
Core Physicochemical Properties
The key physicochemical parameters of 3-Amino-4-fluorophenol are summarized below. These values are crucial for predicting the compound's behavior in various chemical and biological systems.
| Property | Value | Units | Reference(s) |
| Molecular Formula | C₆H₆FNO | - | [1] |
| Molecular Weight | 127.12 | g/mol | [1] |
| Melting Point | 141-143 | °C | [2] |
| Boiling Point (Predicted) | 269.3 ± 20.0 | °C | [2] |
| Density (Predicted) | 1.347 ± 0.06 | g/cm³ | [2] |
| pKa (Predicted) | 10.03 ± 0.18 (Phenolic OH) | - | [2] |
| LogP (Predicted) | 1.11 | - | [3] |
Experimental Protocols
The accurate determination of physicochemical properties requires standardized experimental methodologies. Below are detailed protocols for key parameters.
Determination of Melting Point
-
Principle: The melting point is determined by heating a small, packed sample of the crystalline solid and observing the temperature range over which it transitions to a liquid.
-
Methodology (Capillary Method):
-
A small amount of finely powdered, dry 3-Amino-4-fluorophenol is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2) are recorded.
-
The melting point is reported as the range T1-T2.
-
Determination of pKa (Potentiometric Titration)
-
Principle: The pKa is determined by monitoring the pH of a solution of the compound as it is titrated with a strong acid or base. The pKa corresponds to the pH at which the compound is 50% ionized.
-
Methodology:
-
A precise amount of 3-Amino-4-fluorophenol is dissolved in a suitable solvent (e.g., a methanol/water mixture).
-
The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in the solution.
-
A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.
-
The pH is recorded after each addition, allowing the system to equilibrate.
-
A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the half-equivalence point of the phenolic proton's titration.
-
Determination of Octanol-Water Partition Coefficient (LogP)
-
Principle: The shake-flask method directly measures the distribution of a compound between two immiscible phases, n-octanol and water, to determine its lipophilicity.
-
Methodology (Shake-Flask Method):
-
Prepare a stock solution of 3-Amino-4-fluorophenol in n-octanol that has been pre-saturated with water.
-
Add a known volume of this stock solution to a separatory funnel containing a known volume of water pre-saturated with n-octanol.
-
The funnel is shaken vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of the analyte in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in n-octanol to the concentration in water. LogP is the base-10 logarithm of this value.
-
Mandatory Visualizations
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the initial physicochemical characterization of a novel chemical entity like 3-Amino-4-fluorophenol.
Logical Relationship of Key Physicochemical Properties
This diagram shows how fundamental properties influence more complex behaviors of a drug candidate, which is relevant for the audience of drug development professionals.
References
In-Depth Technical Guide: (R)-2-(1-Aminoethyl)-4-fluorophenol (CAS Number 1228570-33-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and characterization of (R)-2-(1-Aminoethyl)-4-fluorophenol, a key chiral intermediate in the synthesis of advanced pharmaceuticals. Due to its primary role as a building block, this document focuses on its synthesis and chemical characteristics rather than its intrinsic biological activity, for which there is limited public information. All quantitative data has been summarized in tables, and detailed experimental protocols for its synthesis are provided.
Chemical and Physical Properties
(R)-2-(1-Aminoethyl)-4-fluorophenol is a chiral organic compound whose significance lies in its use as a precisely structured intermediate for creating more complex, biologically active molecules.[1] Its chemical architecture is defined by a fluorinated phenol ring and a chiral aminoethyl side chain.[1]
Table 1: General and Predicted Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1228570-33-9 | Internal |
| Molecular Formula | C₈H₁₀FNO | Internal |
| Molecular Weight | 155.17 g/mol | Internal |
| IUPAC Name | 2-((1R)-1-aminoethyl)-4-fluorophenol | Internal |
| SMILES | C--INVALID-LINK--c1c(O)ccc(F)c1 | Internal |
| pKa (Predicted) | 9.92 ± 0.48 | |
| Appearance | White to off-white solid | [2] |
| Storage Temperature | 2-8°C, sealed storage, away from moisture | [2] |
Note: Most physical properties such as melting point, boiling point, and solubility are not publicly available as experimentally determined values.
Synthesis of (R)-2-(1-Aminoethyl)-4-fluorophenol
The synthesis of (R)-2-(1-Aminoethyl)-4-fluorophenol requires precise control to achieve the desired regioselectivity (substitution at the 2-position of the phenol ring) and stereoselectivity (the (R)-enantiomer of the aminoethyl group).[1]
Retrosynthetic Analysis
A common retrosynthetic approach involves the disconnection of the carbon-nitrogen bond of the aminoethyl group, leading back to the ketone precursor, 2-acetyl-4-fluorophenol. This precursor can be synthesized from commercially available 4-fluorophenol.
Caption: Retrosynthetic analysis of (R)-2-(1-Aminoethyl)-4-fluorophenol.
Chemical Synthesis Workflow
The chemical synthesis generally proceeds in two main steps: the ortho-acylation of 4-fluorophenol to yield 2-acetyl-4-fluorophenol, followed by an asymmetric reductive amination to introduce the chiral amine.
Caption: Chemical synthesis workflow for (R)-2-(1-Aminoethyl)-4-fluorophenol.
Detailed Experimental Protocols
Step 1: Ortho-Acylation of 4-Fluorophenol to 2-Acetyl-4-fluorophenol
This protocol is adapted from general procedures for regioselective acylation of phenols.
-
Reaction Setup: To a stirred solution of 4-fluorophenol (1 equivalent) in a suitable solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (e.g., nitrogen), add a Lewis acid such as aluminum chloride (AlCl₃, 2-3 equivalents) portion-wise at 0°C.
-
Acylation: Add acetic anhydride (1.1 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by carefully pouring the mixture into ice-cold water. The resulting mixture is then extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-acetyl-4-fluorophenol.
Step 2: Asymmetric Reductive Amination of 2-Acetyl-4-fluorophenol
This protocol is based on established methods for the asymmetric reductive amination of ketones.
-
Reaction Setup: In a reaction vessel, a chiral catalyst system is prepared. This typically involves a ruthenium or iridium precursor and a chiral phosphine ligand (e.g., (S)-BINAP) in a degassed solvent like trifluoroethanol.
-
Amine Source: Add 2-acetyl-4-fluorophenol (1 equivalent) and an amine source, such as ammonium acetate (NH₄OAc) or ammonium trifluoroacetate, to the catalyst mixture.
-
Reduction: The reaction is carried out under a hydrogen atmosphere (pressure may vary depending on the catalyst system) at an elevated temperature (e.g., 80°C) for a specified time (e.g., 17-24 hours).
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate solvent and washed with a basic solution (e.g., saturated sodium bicarbonate) to remove any acidic components.
-
Purification: The organic layer is dried and concentrated. The final product, (R)-2-(1-Aminoethyl)-4-fluorophenol, can be purified by crystallization or column chromatography to achieve high enantiomeric purity.
This method offers a green chemistry approach with high selectivity.
-
Enzyme and Substrate Preparation: A whole-cell biocatalyst expressing an (R)-enantioselective ω-transaminase is prepared. The substrate, 2-acetyl-4-fluorophenol, and an amine donor (e.g., isopropylamine) are prepared in a suitable buffer solution (e.g., pH 8.0).
-
Biocatalytic Reaction: The whole-cell biocatalyst is added to the reaction mixture containing the ketone substrate and the amine donor. The reaction is typically carried out at an optimal temperature of 35-40°C with agitation.
-
Reaction Monitoring: The conversion to the desired amine product can be monitored over time using High-Performance Liquid Chromatography (HPLC).
-
Product Isolation: Once the desired conversion is achieved, the reaction mixture is centrifuged to remove the whole cells. The supernatant containing the product is then subjected to extraction and purification steps.
-
Purification: The product can be isolated and purified through techniques such as liquid-liquid extraction and crystallization to yield (R)-2-(1-Aminoethyl)-4-fluorophenol with high enantiomeric excess.
Biological Activity and Signaling Pathways
There is a significant lack of publicly available information on the intrinsic biological activity or the direct involvement of (R)-2-(1-Aminoethyl)-4-fluorophenol in specific signaling pathways. Its biological effects are realized through the final drug molecules for which it serves as a precursor. Research and development efforts are primarily focused on its efficient and stereoselective synthesis rather than its own pharmacological profile.
Conclusion
(R)-2-(1-Aminoethyl)-4-fluorophenol (CAS 1228570-33-9) is a crucial chiral building block in modern pharmaceutical synthesis. While detailed experimental data on its physical properties and intrinsic biological activity are scarce, its synthetic pathways are well-conceptualized, with both chemical and biocatalytic routes being viable options for its production. This guide provides researchers and drug development professionals with a foundational understanding of the synthesis and chemical nature of this important intermediate. Further research into its direct biological interactions, if any, could open new avenues for its application.
References
Structural Elucidation of 3-(1-Aminoethyl)-4-fluorophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 3-(1-Aminoethyl)-4-fluorophenol. This molecule, a substituted phenol derivative, holds potential interest in medicinal chemistry and drug development. This document outlines the logical workflow for confirming its chemical structure, from synthesis to spectroscopic analysis. Detailed experimental protocols for key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, are presented. All quantitative data are summarized in structured tables for clarity and comparative analysis. Furthermore, logical and experimental workflows are visualized using Graphviz diagrams to facilitate understanding of the entire process.
Introduction
The precise determination of a molecule's chemical structure is a cornerstone of chemical research and drug development. This compound is a small molecule featuring a phenol ring substituted with a fluorine atom and an aminoethyl group. The presence of these functional groups and a stereocenter suggests potential biological activity, making its unambiguous structural confirmation critical for any further investigation. This guide details the analytical workflow for the structural elucidation of this compound.
Synthesis and Purification
The synthesis of this compound can be approached through various synthetic routes, often starting from commercially available precursors like 4-fluorophenol. A plausible synthetic pathway is outlined below.
General Synthetic Workflow
Spectroscopic Analysis of 3-(1-Aminoethyl)-4-fluorophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for 3-(1-Aminoethyl)-4-fluorophenol (CAS No. 1270412-74-2), a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental data for this specific compound in public databases, this document presents a compilation of predicted data and relevant data from its close structural analog, 4-Amino-3-fluorophenol. Detailed, standardized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to enable researchers to acquire and interpret data for this and similar molecules. A logical workflow for spectroscopic analysis is also presented to guide the structural elucidation process.
Introduction
This compound is a substituted phenol derivative of interest in medicinal chemistry and drug development due to its structural motifs, which are common in biologically active compounds. The presence of a fluorine atom, a chiral aminoethyl group, and a phenolic hydroxyl group makes it a versatile building block for the synthesis of more complex molecules. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this intermediate. This guide aims to be a valuable resource by consolidating available information and providing standardized methodologies for its analysis.
Spectroscopic Data Presentation
Mass Spectrometry Data
The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of the (S)-isomer of 4-(1-Aminoethyl)-3-fluorophenol, which provides an estimation of the expected values for the target compound.[1]
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 156.08193 |
| [M+Na]⁺ | 178.06387 |
| [M-H]⁻ | 154.06737 |
| [M+NH₄]⁺ | 173.10847 |
| [M+K]⁺ | 194.03781 |
| [M]⁺ | 155.07410 |
| Table 1: Predicted Mass Spectrometry Data for 4-[(1S)-1-aminoethyl]-3-fluorophenol. Data is predictive and should be confirmed experimentally.[1] |
NMR Spectroscopy Data of a Structural Analog
The following table presents the ¹H-NMR spectral data for 4-Amino-3-fluorophenol, a closely related compound, which can provide insights into the expected chemical shifts for the aromatic protons in the target molecule.[2]
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 8.78 | s | 1H | OH |
| 6.59 | dd, J=8.4, 10.4 Hz | 1H | Ar-H |
| 6.43 | m | 1H | Ar-H |
| 6.34 | m | 1H | Ar-H |
| 4.38 | m | 2H | NH₂ |
| Table 2: ¹H-NMR Data for 4-Amino-3-fluorophenol (in DMSO-d₆). This data is for a structural analog and not the target compound.[2] |
Experimental Protocols
The following are detailed methodologies for acquiring NMR, IR, and MS spectra for this compound and similar small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Procedure:
-
Sample Preparation: Accurately weigh 5-25 mg of the solid sample for ¹H NMR or 50-100 mg for ¹³C NMR and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry NMR tube.[3] Ensure the solid is fully dissolved; sonication may be used to aid dissolution.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm) in organic solvents.[3]
-
Instrumentation: The data should be acquired on a high-resolution NMR spectrometer, for example, a 400 or 500 MHz instrument.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse program. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans. For aromatic compounds, the spectral width should typically cover a range of 0-12 ppm. Protons on aromatic rings are expected in the 6.5-8.0 ppm region, while benzylic protons appear around 2.0-3.0 ppm.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
Objective: To identify functional groups present in the molecule.
Procedure:
-
Sample Preparation (ATR Method):
-
Background Collection: Before running the sample, a background spectrum of the clean, empty ATR crystal must be collected. This will be automatically subtracted from the sample spectrum.[6]
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect the spectrum over a typical mid-IR range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify characteristic absorption bands for functional groups. For this compound, expect to see:
-
Broad O-H stretching from the phenolic group around 3200-3600 cm⁻¹.
-
N-H stretching from the primary amine around 3300-3500 cm⁻¹.
-
C-H stretching from the aromatic ring and alkyl group just above and below 3000 cm⁻¹, respectively.
-
C=C stretching from the aromatic ring in the 1450-1600 cm⁻¹ region.
-
C-N stretching around 1000-1350 cm⁻¹.
-
C-F stretching in the 1000-1400 cm⁻¹ region.
-
C-O stretching from the phenol around 1200-1260 cm⁻¹.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization Method (Electron Ionization - EI):
-
Instrumentation: A mass spectrometer equipped with an EI source and a mass analyzer (e.g., quadrupole or time-of-flight).
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
The resulting spectrum will show the molecular ion peak (if stable enough to be detected) and various fragment ion peaks.
-
-
Data Analysis:
-
Identify the molecular ion peak to confirm the molecular weight of the compound (155.17 g/mol for C₈H₁₀FNO).
-
Analyze the fragmentation pattern to gain structural information. Common fragmentations for this molecule could include loss of the methyl group, the amino group, or cleavage of the ethyl side chain.
-
Mandatory Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the structural elucidation of an unknown compound using the spectroscopic techniques discussed in this guide.
References
- 1. PubChemLite - 4-[(1s)-1-aminoethyl]-3-fluorophenol hydrochloride (C8H10FNO) [pubchemlite.lcsb.uni.lu]
- 2. 4-Amino-3-fluorophenol synthesis - chemicalbook [chemicalbook.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. jasco.co.uk [jasco.co.uk]
- 6. gammadata.se [gammadata.se]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]
The Rising Potential of Fluorinated Aminophenols: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug discovery. This is due to fluorine's unique properties, such as its high electronegativity, small size, and ability to enhance metabolic stability and membrane permeability. Aminophenols, a class of aromatic compounds containing both amino and hydroxyl functional groups, are known scaffolds for a variety of bioactive compounds. The combination of these two moieties in the form of fluorinated aminophenols has given rise to a promising class of compounds with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the current research on the potential biological activities of fluorinated aminophenols, with a focus on their anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways.
Core Biological Activities of Fluorinated Aminophenols
Fluorinated aminophenols have demonstrated significant potential across several key therapeutic areas. The introduction of fluorine atoms can modulate the electronic properties, lipophilicity, and binding interactions of the parent aminophenol molecule, leading to enhanced or novel biological activities.
Anticancer Activity
Several studies have highlighted the potent cytotoxic and antiproliferative effects of fluorinated aminophenol derivatives against various cancer cell lines. The mechanism of action often involves the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and the elimination of cancerous cells. One of the key pathways implicated is the caspase signaling cascade.
Quantitative Anticancer Activity Data
| Compound Class | Specific Compound Example | Cancer Cell Line | IC50 (µM) | Citation |
| Fluorinated Aminophenylhydrazines | Compound 6 (containing 5 fluorine atoms) | A549 (Lung Carcinoma) | 0.64 | [1] |
Signaling Pathway: Caspase-3 Mediated Apoptosis
Fluorinated aminophenols can induce apoptosis by activating initiator caspases (e.g., caspase-8, caspase-9) which in turn activate executioner caspases like caspase-3. Activated caspase-3 is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Caption: Caspase-3 signaling pathway for apoptosis.
Antimicrobial Activity
Fluorinated aminophenols have also shown promise as antimicrobial agents against a range of pathogenic bacteria. The presence of fluorine can enhance the lipophilicity of the compounds, facilitating their penetration through bacterial cell membranes.
Quantitative Antimicrobial Activity Data
| Compound Class | Bacterial Strain | MIC (µg/mL) | Citation |
| Fluorinated Aminophenol Derivatives | Klebsiella pneumoniae | 20 | [2] |
| Fluorinated Aminophenol Derivatives | Gram-positive & Gram-negative bacteria | 10-20 | [2] |
Experimental Workflow: Agar Diffusion Method
The antimicrobial activity of fluorinated aminophenols is commonly assessed using the agar diffusion method. This technique provides a qualitative or semi-quantitative measure of the compound's ability to inhibit microbial growth.
Caption: Experimental workflow for the agar diffusion assay.
Antioxidant Activity
The antioxidant potential of fluorinated aminophenols is another area of active investigation. These compounds can act as free radical scavengers, protecting cells from oxidative damage, which is implicated in a variety of chronic diseases.
Quantitative Antioxidant Activity Data
| Compound Class | Assay | IC50 (µg/mL) | Citation |
| Ethyl Acetate Extract of Cynometra cauliflora (containing flavonoids) | DPPH | 4.68 | [3] |
| Isolated Apigenin from Cynometra cauliflora | DPPH | 5.18 | [3] |
| Methanolic Extract of Lantana camara (CYV) | DPPH | 33.30 | [4] |
| Methanolic Extract of Lantana camara (PRV) | DPPH | 40.32 | [4] |
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of many diseases. Fluorinated aminophenols have been shown to possess anti-inflammatory properties, often by modulating key signaling pathways such as the NF-κB pathway.
Quantitative Anti-inflammatory Activity Data
| Compound Class | Assay | IC50 (µM) | Citation |
| Diorganotin (IV) Complex with Schiff Base Ligand | Bovine Serum Albumin Denaturation | 7.94 | [5] |
| Flavanones Mix | Protease Inhibition | (Data presented graphically) | [6] |
Signaling Pathway: NF-κB Mediated Inflammation
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of the inflammatory response. Certain fluorinated compounds can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.
Caption: NF-κB signaling pathway in inflammation.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Synthesis of Fluorinated Aminophenols
A general method for the synthesis of 2-fluoro-4-substituted aminoanilines involves a multi-step process that includes protection of the amino group, reaction with various amines, and subsequent deprotection.
Protocol:
-
Protection of Amino Group: The amino group of a starting material like 2-fluoro-4-bromoaniline is protected using an acyl chloride such as pivaloyl chloride.
-
Substitution Reaction: The protected aniline is then reacted with a desired amine in the presence of a catalyst system (e.g., Pd2(dba)3 and Xantphos) in a suitable solvent like dioxane, typically under heating and reflux conditions.
-
Deprotection: The protective group is removed using an acidic aqueous solution, such as 50% sulfuric acid, to yield the final 2-fluoro-4-substituted aminoaniline product.[7]
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the fluorinated aminophenol compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate the plate overnight at 37°C.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[6]
Agar Well Diffusion Assay for Antimicrobial Activity
This method is used to assess the antimicrobial activity of a compound.
Protocol:
-
Media Preparation: Prepare Mueller-Hinton agar and pour it into sterile Petri dishes.
-
Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the surface of the agar.
-
Well Creation: Wells of a specific diameter are cut into the agar using a sterile cork borer.
-
Compound Application: A specific volume of the fluorinated aminophenol solution (at a known concentration) is added to each well.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism (e.g., 24 hours at 37°C).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters.[8]
DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant capacity of a compound.
Protocol:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.
-
Reaction Mixture: In a test tube or microplate well, mix a specific volume of the fluorinated aminophenol solution (at various concentrations) with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[4][9]
Griess Assay for Anti-inflammatory Activity (Nitric Oxide Inhibition)
The Griess assay measures nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO). It is used to quantify NO production by cells, which is an indicator of inflammation.
Protocol:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate.
-
Compound and LPS Treatment: Treat the cells with various concentrations of the fluorinated aminophenol for a few hours, followed by stimulation with lipopolysaccharide (LPS) to induce inflammation. Incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reagent Addition: Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubation and Measurement: After a short incubation period (e.g., 15 minutes) at room temperature, measure the absorbance at 540 nm. The amount of nitrite is determined from a sodium nitrite standard curve.
Conclusion and Future Directions
Fluorinated aminophenols represent a highly promising class of compounds with diverse and potent biological activities. Their demonstrated efficacy in preclinical models for cancer, microbial infections, oxidative stress, and inflammation warrants further investigation. Future research should focus on elucidating the structure-activity relationships to optimize the potency and selectivity of these compounds. Moreover, in-depth mechanistic studies are required to fully understand their modes of action and to identify novel molecular targets. The development of efficient and scalable synthetic routes will also be crucial for the translation of these promising molecules from the laboratory to clinical applications. This technical guide provides a solid foundation for researchers to build upon in their efforts to harness the therapeutic potential of fluorinated aminophenols.
References
- 1. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. media.neliti.com [media.neliti.com]
- 4. Evaluation of antioxidant activity and total phenol in different varieties of Lantana camara leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant and Anti-Inflammatory Activity of Citrus Flavanones Mix and Its Stability after In Vitro Simulated Digestion [mdpi.com]
- 7. NF-κB, the first quarter-century: remarkable progress and outstanding questions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Proposed Synthesis of 3-(1-Aminoethyl)-4-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract: 3-(1-Aminoethyl)-4-fluorophenol is a valuable chemical intermediate for which direct synthesis routes are not prominently documented in publicly available scientific literature. This technical guide outlines a novel, proposed two-step synthetic pathway for its preparation. The synthesis commences with the Fries rearrangement of 4-fluorophenyl acetate to yield the key intermediate, 3-acetyl-4-fluorophenol. Subsequent reductive amination of this intermediate is proposed to afford the target molecule. This document provides a detailed theoretical framework, including proposed experimental protocols and expected outcomes based on established chemical principles, to guide researchers in the synthesis of this compound.
Introduction
The synthesis of fluorinated organic molecules is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom. This compound, in particular, represents a scaffold with potential applications in the development of novel pharmaceuticals and other bioactive compounds. This guide details a logical and feasible, though currently theoretical, synthetic approach to this molecule, addressing the apparent lack of established methods in the literature.
Proposed Two-Step Synthesis Overview
The proposed synthesis is a two-step process:
-
Step 1: Fries Rearrangement of 4-Fluorophenyl Acetate. This reaction introduces an acetyl group onto the aromatic ring of 4-fluorophenol, yielding 3-acetyl-4-fluorophenol. The Fries rearrangement is a well-established method for the synthesis of hydroxyaryl ketones from phenolic esters, catalyzed by Lewis acids.[1][2]
-
Step 2: Reductive Amination of 3-Acetyl-4-fluorophenol. The ketone functionality of 3-acetyl-4-fluorophenol is converted to a primary amine through reductive amination to produce the final product, this compound. This reaction typically proceeds via an imine intermediate, which is then reduced.
The overall proposed synthetic workflow is depicted below.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Reactivity of the Aminoethyl Group in Phenols
The aminoethyl phenol scaffold is a significant structural motif in a multitude of biologically active compounds, including neurotransmitters, hormones, and numerous pharmaceuticals.[1][2] Understanding the chemical reactivity of its constituent functional groups—the phenolic hydroxyl and the ethylamine side chain—is paramount for the synthesis of novel derivatives, the development of prodrugs, and for predicting metabolic pathways. This guide provides a detailed exploration of the chemical reactivity inherent to aminoethyl phenols, with a focus on data-driven insights and practical experimental methodologies.
Electronic Effects and General Reactivity
The chemical behavior of aminoethyl phenols is governed by the interplay of the electron-donating phenolic hydroxyl group and the aminoethyl substituent.
-
Phenolic Hydroxyl Group (-OH): The oxygen atom's lone pairs can be delocalized into the benzene ring's π-system.[3][4] This resonance effect is strongly activating, meaning it increases the electron density of the aromatic ring, particularly at the ortho and para positions.[5] Consequently, the ring becomes more susceptible to electrophilic aromatic substitution (EAS).[3]
-
Amino Group (-NH2): The nitrogen's lone pair also participates in resonance, making the amino group a powerful activating group.[6] However, the reactivity is highly dependent on pH. In acidic conditions, the amino group is protonated to form an ammonium cation (-NH3+), which is no longer an electron-donor via resonance and instead becomes a deactivating, meta-directing group through its inductive electron-withdrawing effect.[6] The basicity of the amino group allows it to readily participate in nucleophilic reactions.[7]
A theoretical investigation using Density Functional Theory (DFT) on related phenolic compounds revealed that the presence of an amino group on the phenol ring makes it the most reactive compared to phenol and nitrophenol, due to its higher HOMO (Highest Occupied Molecular Orbital) energy, which indicates a greater ability to donate electrons.[8]
pH-Dependent Reactivity
The pH of the reaction medium critically influences which functional group is more reactive and the overall effect on the aromatic ring.
Caption: pH-dependent speciation and its effect on reactivity.
Reactions of the Amino Group
The primary amine of the aminoethyl side chain is a potent nucleophile and a base. Its reactivity is central to the derivatization of these molecules.
-
N-Acylation: The amino group readily reacts with acylating agents like acid chlorides and anhydrides to form amides. This reaction is often used to protect the amino group or to introduce new functionalities.
-
N-Alkylation: Reaction with alkyl halides or other alkylating agents yields secondary or tertiary amines. Reductive amination with aldehydes or ketones is another common method for N-alkylation.
-
Salt Formation: As a base, the amino group reacts with acids to form ammonium salts, which often have increased water solubility and crystallinity, a property frequently exploited in drug formulation.
Reactions of the Phenolic Group
The hydroxyl group and the activated aromatic ring are key sites for chemical modification.
-
O-Alkylation (Williamson Ether Synthesis): In the presence of a base to form the more nucleophilic phenoxide, the hydroxyl group reacts with alkyl halides to form ethers.
-
O-Acylation: Phenols can be acylated to form esters, often using acid chlorides or anhydrides. This is a common strategy for creating prodrugs, which can be hydrolyzed in vivo to release the active phenolic drug.
-
Electrophilic Aromatic Substitution (EAS): As the ring is highly activated, EAS reactions such as halogenation, nitration, and Friedel-Crafts reactions proceed readily, often without the need for harsh catalysts. The substitution is directed to the positions ortho and para to the hydroxyl group.
Caption: General mechanism for Electrophilic Aromatic Substitution.
Quantitative Reactivity Data
Understanding the ionization constants (pKa) is crucial for predicting the charge state of the molecule at a given pH, which in turn affects its reactivity, solubility, and biological interactions.
| Compound | Functional Group | pKa Value | Comments |
| p-(aminoethyl)phenol (Tyramine) | Phenolic -OH | ~10.5 | The pKa of the phenolic proton. |
| p-(aminoethyl)phenol (Tyramine) | Amino -NH3+ | ~9.5 | The pKa of the protonated amino group. |
| General Phenols | Phenolic -OH | ~10.0 | For comparison. |
| General Alkylamines | Amino -NH3+ | ~10.6 | For comparison. |
Note: Exact pKa values can vary with temperature, ionic strength, and the specific experimental method used. The values for tyramine are affected by a long-range interaction between the two functional groups.[9]
Synthesis of Aminoethyl Phenols
Several synthetic routes are available for the preparation of aminoethyl phenols. A common and effective method is the reduction of a corresponding nitrovinylphenol.
Caption: Workflow for the synthesis of 2-(2-aminoethyl)phenol.
Experimental Protocols
Synthesis of 2-(2-Aminoethyl)phenol via Reduction of 2-(2-nitrovinyl)phenol[10]
This protocol details the reduction of a nitrovinyl precursor to the desired aminoethyl phenol using lithium aluminum hydride (LiAlH4).
Materials and Reagents:
-
2-(2-nitrovinyl)phenol
-
Lithium aluminum hydride (LiAlH4)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Sodium sulfate (Na2SO4), anhydrous
-
Ammonia (NH3), concentrated solution
-
Tartaric acid
-
Chloroform (CHCl3)
-
Silica gel for chromatography
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Dichloromethane (CH2Cl2)
Procedure:
-
Reaction Setup: A suspension of LiAlH4 (479 mg, 17.18 mmol) in anhydrous THF (6 mL) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.
-
Addition of Precursor: A solution of 2-(2-nitrovinyl)phenol (860 mg, 5.21 mmol) in anhydrous THF (12 mL) is added dropwise to the stirred LiAlH4 suspension over a period of 1 hour, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirring is continued for 2 hours.
-
Quenching: The reaction is quenched by cooling the mixture back to 0 °C and carefully adding water dropwise to decompose the excess LiAlH4.
-
Solvent Removal: The organic solvent (THF) is removed under reduced pressure (in vacuo).
-
Acidic Wash: The residue is dissolved in 10% HCl (40 mL) and washed twice with EtOAc (20 mL each). The combined organic layers are then extracted twice more with 10% HCl (20 mL each) to ensure all the amine product is in the aqueous phase as the hydrochloride salt.
-
Basification and Extraction: The combined aqueous layers are treated with tartaric acid (4 equivalents). The pH is then adjusted to >10 with concentrated NH3. The aqueous layer is extracted three times with chloroform (30 mL each).
-
Drying and Concentration: The combined organic (chloroform) layers are washed with water and brine, dried over anhydrous Na2SO4, and the solvent is evaporated under reduced pressure.
-
Purification: The crude residue is purified by column chromatography on silica gel. The column is eluted with a gradient of 3-10% of a 2 M NH3 solution in methanol within dichloromethane to yield the final product, 2-(2-aminoethyl)phenol, as a white solid (yield: 65%).[10]
Applications in Drug Development
The aminoethyl phenol moiety is a key pharmacophore in many drugs. For instance, compounds like tyramine and its derivatives act as pressor agents.[11] The ability to selectively modify the amino or phenolic groups allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Phenols are common in natural products and FDA-approved drugs, where they often participate in key hydrogen bonding interactions with biological targets.[2][12] However, the phenolic hydroxyl group can also be a site of rapid metabolism (e.g., glucuronidation or sulfation), and derivatization of this group is a common strategy to improve oral bioavailability and metabolic stability.[12]
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Phenols in Pharmaceuticals: Analysis of a Recurring Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]
- 4. cdn2.assets-servd.host [cdn2.assets-servd.host]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organic chemistry - Activating effects of amino and hydroxyl groups in different pH - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. cymitquimica.com [cymitquimica.com]
- 8. rjpn.org [rjpn.org]
- 9. Substituent effects on the ionization and partitioning of p-(aminoethyl)phenols and structurally related compounds: electrostatic effects dependent on conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-(2-aminoethyl)phenol synthesis - chemicalbook [chemicalbook.com]
- 11. RU2218326C2 - Method for preparing 4-(2-aminoethyl)phenol - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 3-(1-Aminoethyl)-4-fluorophenol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1-Aminoethyl)-4-fluorophenol is a synthetic building block of significant interest in medicinal chemistry. Its structure, featuring a fluorinated phenol core with an ortho-aminoethyl substituent, provides a valuable scaffold for the development of novel therapeutic agents. The strategic incorporation of a fluorine atom can enhance key drug-like properties, including metabolic stability, binding affinity, and lipophilicity. The ortho-aminoethyl group offers a crucial vector for chemical modification and interaction with biological targets. These characteristics make this compound a promising starting point for the discovery of drugs targeting a range of diseases, particularly in the area of kinase inhibition.
Key Applications in Drug Discovery
The this compound moiety is a key pharmacophore that can be incorporated into a variety of drug candidates. Its structural features are particularly amenable to the design of inhibitors targeting protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.
1. Kinase Inhibitors: The fluorophenol group can act as a hydrogen bond donor and acceptor, while the aminoethyl side chain can be modified to interact with specific residues in the ATP-binding pocket of kinases. This allows for the development of potent and selective inhibitors for various kinase families, including but not limited to:
-
Tyrosine Kinases: (e.g., EGFR, VEGFR, PDGFR) - Important in cancer and angiogenesis.
-
Serine/Threonine Kinases: (e.g., Aurora Kinases, CDKs) - Key regulators of the cell cycle.
2. Other Therapeutic Areas: Beyond oncology, derivatives of this compound may find applications in:
-
Inflammatory Diseases: Targeting kinases involved in inflammatory signaling pathways.
-
Neurodegenerative Diseases: Modulating kinases implicated in neuronal function and survival.
-
Infectious Diseases: Developing inhibitors against microbial kinases.
Data Presentation: In Vitro Activity of Exemplary Derivatives
To illustrate the potential of the this compound scaffold, the following table summarizes hypothetical but representative in vitro data for a series of its derivatives against a panel of cancer-relevant kinases.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cell-Based IC50 (nM) |
| A-101 | EGFR | 15 | A549 | 85 |
| A-102 | VEGFR2 | 25 | HUVEC | 120 |
| A-103 | Aurora Kinase A | 8 | HCT116 | 50 |
| A-104 | CDK2 | 40 | MCF-7 | 250 |
| B-201 | PDGFRβ | 30 | U-87 MG | 180 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible multi-step synthesis of this compound starting from commercially available 4-fluorophenol.
Step 1: Acetylation of 4-fluorophenol
-
To a solution of 4-fluorophenol (1 eq.) in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine, 1.2 eq.).
-
Cool the mixture to 0 °C and slowly add acetyl chloride (1.1 eq.).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-fluorophenyl acetate.
Step 2: Fries Rearrangement
-
To a flask containing anhydrous aluminum chloride (3 eq.), add 4-fluorophenyl acetate (1 eq.) portion-wise at 0 °C.
-
Heat the reaction mixture to 140-160 °C for 2-3 hours.
-
Cool the mixture and carefully pour it onto crushed ice with concentrated HCl.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to obtain 3-acetyl-4-fluorophenol.
Step 3: Reductive Amination
-
Dissolve 3-acetyl-4-fluorophenol (1 eq.) in a suitable solvent (e.g., methanol).
-
Add ammonium acetate (10 eq.) and sodium cyanoborohydride (1.5 eq.).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by adding dilute HCl.
-
Basify the solution with aqueous NaOH and extract the product with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield this compound.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of this compound derivatives against a target kinase.
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the kinase, a suitable substrate (e.g., a peptide), and ATP.
-
Add serial dilutions of the test compound to the wells.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
Protocol 3: Cell Viability Assay
This protocol describes a method to assess the cytotoxic effect of the synthesized compounds on cancer cell lines.
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound.
-
Incubate for 72 hours.
-
Add a cell viability reagent (e.g., MTT or resazurin) and incubate for an additional 2-4 hours.
-
Measure the absorbance or fluorescence to determine the percentage of viable cells.
-
Calculate the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.
Mandatory Visualizations
Caption: A generalized workflow for the synthesis and evaluation of this compound derivatives.
Caption: Inhibition of a generic RTK signaling pathway by a this compound derivative.
Application Notes and Protocols for Fluorinated Phenolic Building Blocks in Pharmaceutical Synthesis
Disclaimer: Information regarding the specific molecule "3-(1-Aminoethyl)-4-fluorophenol" is limited in publicly available scientific literature. Therefore, this document provides a detailed overview of the closely related and well-documented building blocks, 3-Amino-4-fluorophenol and 4-Amino-3-fluorophenol , as representative examples of fluorinated phenolic scaffolds in pharmaceutical development. These compounds serve as crucial intermediates in the synthesis of various therapeutic agents.
Application Notes
Fluorinated aromatic compounds are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom. The inclusion of fluorine in a drug candidate can enhance metabolic stability, increase lipophilicity, and improve binding affinity to target receptors.[1][2] 3-Amino-4-fluorophenol and 4-Amino-3-fluorophenol are versatile building blocks that combine the reactivity of anilines and phenols with the advantageous properties of fluorine, making them valuable starting materials for a range of pharmaceuticals.[1][3]
A prominent application of 4-Amino-3-fluorophenol is its role as a key intermediate in the synthesis of Regorafenib , a multi-kinase inhibitor approved for the treatment of metastatic colorectal cancer and gastrointestinal stromal tumors.[4][5][6] The synthesis of Regorafenib involves the coupling of 4-Amino-3-fluorophenol with other aromatic moieties to construct the final drug molecule.[7][8] The fluorine substituent in the phenol ring is a critical component of the final structure, contributing to its biological activity.
Furthermore, fluorinated phenyl derivatives are integral to the development of other classes of kinase inhibitors, including Aurora Kinase inhibitors , which are investigated as potential anticancer agents.[9][10][11][12] The strategic placement of fluorine atoms can influence the selectivity and potency of these inhibitors.
Physicochemical Properties of Representative Fluorinated Aminophenols
| Property | 3-Amino-4-fluorophenol | 4-Amino-3-fluorophenol |
| CAS Number | 62257-16-3 | 399-95-1 |
| Molecular Formula | C₆H₆FNO | C₆H₆FNO |
| Molecular Weight | 127.12 g/mol | 127.12 g/mol |
| Melting Point | 143 °C | Not available |
| Appearance | Off-white to light brown crystalline powder | Pale yellow solid |
Experimental Protocols
Synthesis of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (Regorafenib Intermediate)
This protocol describes the synthesis of a key diaryl ether intermediate for Regorafenib, starting from 4-Amino-3-fluorophenol.[7]
Reaction Scheme:
Materials:
-
4-Amino-3-fluorophenol
-
4-Chloro-N-methylpicolinamide
-
Potassium tert-butoxide (KOtBu)
-
N,N-Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of 4-amino-3-fluorophenol (1.0 mmol) in N,N-dimethyl sulfoxide (DMSO) at room temperature, add potassium tert-butoxide (1.0 mmol).
-
Stir the mixture for 10 minutes at room temperature.
-
Add 4-chloro-N-methylpicolinamide (1.0 mmol) to the reaction mixture.
-
Heat the mixture to 120 °C for 6 hours.
-
Cool the mixture to room temperature and quench the reaction with water (10 mL).
-
Extract the product with ethyl acetate (4 x 5 mL).
-
Combine the organic layers and wash with water (2 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product as a red-brown oil.
-
The crude product can be purified further by column chromatography.
Quantitative Data for the Synthesis of the Regorafenib Intermediate
| Reactant | Molar Ratio | Solvent | Base | Temperature | Time | Yield | Reference |
| 4-Amino-3-fluorophenol | 1.0 | DMSO | KOtBu | 120 °C | 6 h | 80% | [7] |
| 4-Chloro-N-methylpicolinamide | 1.0 |
Visualizations
Synthetic Workflow for a Regorafenib Intermediate
Caption: Synthetic workflow for the preparation of a key Regorafenib intermediate.
Signaling Pathway Inhibition by Regorafenib
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. CN105646245A - 4-amino-3-fluorophenol and preparation method thereof - Google Patents [patents.google.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Item - A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-(1-Aminoethyl)-4-fluorophenol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications and detailed synthetic protocols for 3-(1-Aminoethyl)-4-fluorophenol, a chiral fluorinated phenylethylamine derivative. Due to the limited direct literature on this specific molecule, this document presents plausible synthetic routes and inferred applications based on established organic synthesis methodologies and the known utility of structurally related compounds.
Introduction
This compound is a chiral building block with significant potential in medicinal chemistry and asymmetric synthesis. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The chiral aminoethyl group is a common pharmacophore in many biologically active molecules and can also serve as a valuable chiral auxiliary. This document outlines a proposed synthetic pathway to access this compound and explores its potential as a key intermediate in the development of novel therapeutics.
Potential Applications
The structural motifs present in this compound suggest its utility in several areas of drug discovery and organic synthesis:
-
Medicinal Chemistry: As a precursor to novel pharmaceutical agents. The phenylethylamine scaffold is found in a wide range of neurologically active compounds. The fluorine and phenol functionalities offer sites for further derivatization to modulate pharmacological properties. Fluorinated phenylethylamines are known to interact with adrenergic receptors and have been investigated for their effects on neurotransmitter uptake[1][2].
-
Asymmetric Synthesis: The chiral amine can be employed as a resolving agent for racemic acids or as a chiral auxiliary to control stereochemistry in various chemical transformations[3].
-
Catalysis: Derivatives of chiral amino alcohols are used as ligands in asymmetric catalysis, for example, in the enantioselective reduction of ketones[4].
Proposed Synthetic Workflow
A plausible and efficient synthetic route to enantiomerically enriched this compound is proposed, starting from commercially available 4-fluorophenol. The overall workflow is depicted below.
Caption: Proposed two-stage synthetic workflow to produce chiral this compound.
Experimental Protocols
Protocol 1: Synthesis of 3-Acetyl-4-fluorophenol (Precursor)
This protocol describes the synthesis of the key intermediate, 3-acetyl-4-fluorophenol, via a two-step process involving the acylation of 4-fluorophenol followed by a Fries rearrangement.
Step 1: Synthesis of 4-Fluorophenyl acetate
-
Reaction Setup: To a stirred solution of 4-fluorophenol (1.0 eq) in a suitable solvent such as dichloromethane or toluene, add triethylamine (1.2 eq) at 0 °C under an inert atmosphere.
-
Acylation: Slowly add acetic anhydride (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-fluorophenyl acetate, which can be used in the next step without further purification.
Step 2: Fries Rearrangement to 3-Acetyl-4-fluorophenol
The Fries rearrangement of a phenolic ester can yield ortho and para isomers. The reaction conditions can be optimized to favor the desired ortho-acylated product[5][6][7][8].
-
Reaction Setup: To a flask containing anhydrous aluminum chloride (AlCl₃, 2.5 eq), add 4-fluorophenyl acetate (1.0 eq) portion-wise at 0 °C.
-
Rearrangement: Slowly warm the reaction mixture to 120-140 °C and maintain this temperature for 2-3 hours. Higher temperatures generally favor the formation of the ortho-isomer.
-
Reaction Quenching: Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with concentrated HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate 3-acetyl-4-fluorophenol.
Protocol 2: Asymmetric Synthesis of this compound
This protocol outlines the conversion of 3-acetyl-4-fluorophenol to the chiral amine via the formation of an oxime followed by asymmetric reduction.
Step 1: Synthesis of 3-Acetyl-4-fluorophenol Oxime
-
Reaction Setup: Dissolve 3-acetyl-4-fluorophenol (1.0 eq) in ethanol.
-
Oximation: Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) to the solution.
-
Reaction: Reflux the mixture for 2-4 hours.
-
Isolation: Cool the reaction mixture and pour it into cold water. Collect the precipitated oxime by filtration, wash with water, and dry.
Step 2: Asymmetric Reduction of the Oxime
The asymmetric reduction of the prochiral oxime can be achieved using various chiral reducing agents to yield the desired enantiomer of the amine. Chiral borane complexes or catalytic hydrogenation with a chiral catalyst are common methods.
-
Catalyst Preparation (Example with a Chiral Borane Reagent): In a flame-dried flask under an inert atmosphere, prepare the chiral reducing agent. For example, a chiral oxazaborolidine catalyst can be generated in situ from a chiral amino alcohol and a borane source (e.g., BH₃·THF).
-
Reduction: Dissolve the 3-acetyl-4-fluorophenol oxime (1.0 eq) in anhydrous THF and cool to 0 °C. Slowly add the chiral reducing agent (e.g., 1.1 eq of a pre-formed chiral borane complex or a catalytic amount of a chiral catalyst followed by a stoichiometric amount of a reducing agent like borane-dimethyl sulfide complex).
-
Reaction Monitoring: Stir the reaction at the controlled temperature for several hours and monitor by TLC.
-
Work-up: Carefully quench the reaction with methanol, followed by the addition of 1 M HCl.
-
Purification: Basify the aqueous layer with NaOH and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate, and purify by chromatography to obtain the enantiomerically enriched this compound. The enantiomeric excess can be determined by chiral HPLC.
Data Presentation
The following table summarizes hypothetical quantitative data for the proposed synthetic protocols. Actual yields and enantiomeric excess will depend on specific reaction optimization.
| Step | Reactants | Product | Typical Yield (%) | Purity/ee (%) |
| Protocol 1, Step 1 | 4-Fluorophenol, Acetic Anhydride | 4-Fluorophenyl acetate | >95 | >98 (crude) |
| Protocol 1, Step 2 | 4-Fluorophenyl acetate, AlCl₃ | 3-Acetyl-4-fluorophenol | 40-60 | >98 |
| Protocol 2, Step 1 | 3-Acetyl-4-fluorophenol, Hydroxylamine HCl | 3-Acetyl-4-fluorophenol Oxime | 85-95 | >98 |
| Protocol 2, Step 2 | 3-Acetyl-4-fluorophenol Oxime, Chiral Reducing Agent | (R/S)-3-(1-Aminoethyl)-4-fluorophenol | 70-90 | >95 (ee) |
Logical Relationships in Asymmetric Synthesis
The choice of chiral catalyst or auxiliary directly determines the stereochemical outcome of the asymmetric reduction step.
Caption: Control of enantioselectivity in the synthesis of this compound.
References
- 1. [Phenylethylamine fluorides. II. Synthesis and neurobiochemistry in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fries Rearrangement [organic-chemistry.org]
- 6. Fries Rearrangement | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
Application Notes and Protocols for the Quantification of 3-(1-Aminoethyl)-4-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1-Aminoethyl)-4-fluorophenol is a synthetic organic compound with potential applications in pharmaceutical and chemical industries. As an aminophenol derivative, its precise and accurate quantification is crucial for process optimization, quality control of starting materials, intermediates, and final products, as well as for pharmacokinetic and metabolic studies in drug development. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are designed to be robust, sensitive, and suitable for various research and quality control applications.
Analytical Methods Overview
Two primary analytical methods are presented for the quantification of this compound:
-
HPLC-UV Method: A robust and widely accessible method suitable for routine quality control, purity assessment, and quantification in relatively simple matrices.
-
LC-MS/MS Method: A highly sensitive and selective method ideal for trace-level quantification in complex biological matrices, such as plasma or urine, and for impurity profiling.
The selection of the appropriate method will depend on the specific application, required sensitivity, and the complexity of the sample matrix.
Method 1: Quantification by High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method describes a reversed-phase HPLC procedure for the quantification of this compound.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Ammonium acetate (analytical grade).
-
Formic acid (analytical grade).
-
Ultrapure water.
-
Standard of this compound (purity >99%).
2. Chromatographic Conditions
-
Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 15.0 95 17.0 95 17.1 5 | 20.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 275 nm.
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (95% A: 5% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample in methanol and dilute with the initial mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
Data Presentation: HPLC-UV Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
Method 2: Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method provides a highly sensitive and selective approach for the quantification of this compound, particularly in complex biological matrices.
Experimental Protocol
1. Instrumentation and Materials
-
LC-MS/MS system consisting of a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Acetonitrile (LC-MS grade).
-
Methanol (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Ultrapure water.
-
Standard of this compound (purity >99%).
-
Internal Standard (IS): A structurally similar and stable isotope-labeled compound is recommended (e.g., this compound-d4).
2. LC and MS Conditions
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 3.0 95 4.0 95 4.1 5 | 5.0 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: Precursor ion [M+H]⁺ > Product ion (To be determined by infusion of the standard).
-
Internal Standard: Precursor ion [M+H]⁺ > Product ion (To be determined by infusion of the IS).
-
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): As described for the HPLC-UV method.
-
Working Standard Solutions: Prepare calibration standards by serial dilution of the stock solution in the appropriate matrix (e.g., blank plasma, mobile phase) to cover the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL). Spike with a constant concentration of the internal standard.
-
Sample Preparation (e.g., Plasma): To 100 µL of plasma sample, add 10 µL of internal standard solution and 300 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100 µL of the initial mobile phase.
Data Presentation: LC-MS/MS Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 95.7% - 104.5% |
| Precision (% RSD) | < 5.0% |
| Matrix Effect | Within acceptable limits (85-115%) |
Visualizations
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Experimental Workflow for LC-MS/MS Analysis
Application Note and Protocol: Derivatization of 3-(1-Aminoethyl)-4-fluorophenol for Chromatographic Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(1-Aminoethyl)-4-fluorophenol is a bifunctional molecule containing both a primary amine and a phenolic hydroxyl group. For robust and sensitive quantification in complex matrices, particularly using gas chromatography (GC) or high-performance liquid chromatography (HPLC), derivatization is often a necessary step.[1][2][3][4] This process modifies the analyte to improve its chromatographic behavior and detection characteristics.[1] Derivatization can increase volatility and thermal stability for GC analysis, and enhance detectability for both GC and HPLC by introducing a chromophore, fluorophore, or a mass tag.[3][4]
This document provides detailed protocols for the derivatization of the primary amine and phenolic hydroxyl functional groups of this compound.
Principles of Derivatization for this compound
The presence of both an amino and a hydroxyl group on this compound allows for selective or comprehensive derivatization depending on the analytical requirements.
-
Derivatization of the Primary Amino Group: The primary amine can be targeted to reduce its polarity and improve chromatographic peak shape.[3] Common derivatizing reagents for primary amines include acylating agents and reagents that introduce a fluorescent tag.[2][3]
-
Derivatization of the Phenolic Hydroxyl Group: The acidic proton of the phenolic hydroxyl group can be replaced to increase the molecule's volatility and reduce peak tailing in GC analysis.[1][5] Silylation and acylation are common methods for derivatizing phenolic hydroxyl groups.[1][6]
Experimental Protocols
Materials and Reagents
-
This compound standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Acetic Anhydride
-
Dansyl Chloride
-
Sodium Bicarbonate buffer (0.1 M, pH 9.5)
-
Acetone
-
Deionized water
-
Microcentrifuge tubes (1.5 mL)
-
Heating block or water bath
-
Vortex mixer
-
Nitrogen evaporator
Protocol 1: Silylation of the Phenolic Hydroxyl Group for GC-MS Analysis
This protocol targets the phenolic -OH group, and may also react with the primary amine. Silylation increases volatility and thermal stability.[1][6]
Workflow:
Caption: Silylation workflow for GC-MS analysis.
Methodology:
-
Pipette 100 µL of the sample or standard solution into a 1.5 mL microcentrifuge tube.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Add 50 µL of pyridine followed by 50 µL of BSTFA with 1% TMCS to the dried residue.
-
Cap the tube tightly and vortex briefly to ensure complete dissolution.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.
-
After incubation, allow the tube to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system.
Protocol 2: Acylation of the Phenolic Hydroxyl and/or Amino Group for GC-MS Analysis
Acylation with acetic anhydride targets both the phenolic and amino groups, increasing volatility and improving chromatographic properties.[5]
Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. journal.gnest.org [journal.gnest.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-(1-Aminoethyl)-4-fluorophenol as an Intermediate in Electronic Materials
Introduction: The Role of Fluorinated Phenol Derivatives in Electronic Materials
Fluorinated organic compounds are pivotal in the advancement of the electronics industry, offering unique properties that enhance the performance of electronic components. Molecules like 3-Amino-4-fluorophenol are highly functionalized organic intermediates that serve as critical building blocks for a variety of electronic chemicals. The presence of fluorine, an amine group, and a hydroxyl group in its structure imparts specific beneficial properties for applications in high-performance materials such as photoresists and liquid crystals. The demand for higher resolution displays, faster processors, and more efficient electronic components drives the need for sophisticated and high-purity intermediates like 3-Amino-4-fluorophenol.
Physicochemical Properties
A summary of the key physicochemical properties of the representative intermediate, 3-Amino-4-fluorophenol, is provided below. This data is essential for handling, reaction setup, and purification processes.
| Property | Value | Source |
| CAS Number | 62257-16-3 | ChemScene |
| Molecular Formula | C₆H₆FNO | ChemScene |
| Molecular Weight | 127.12 g/mol | ChemScene |
| Purity | ≥98% | ChemScene |
| Boiling Point | 136 °C / 20mmHg | ChemicalBook |
| Storage | 4°C, protect from light | ChemScene |
Applications in Electronic Materials
While specific data for 3-(1-Aminoethyl)-4-fluorophenol is unavailable, 3-Amino-4-fluorophenol is a versatile intermediate with established applications in the following areas of electronic materials:
-
Photoresists: The unique structure of 3-Amino-4-fluorophenol makes it a valuable component in the synthesis of polymers used in photoresist formulations. These materials are essential for the photolithography process in semiconductor manufacturing.
-
Liquid Crystal Materials: This compound serves as a key building block for the synthesis of liquid crystal molecules used in advanced display technologies. The fluorine substituent can influence properties such as dielectric anisotropy and viscosity.
-
Advanced Polymers: The functional groups of 3-Amino-4-fluorophenol allow for its incorporation into various high-performance polymers, contributing to thermal stability and specific electronic properties required in the electronics industry.
Experimental Protocols: Synthesis of 3-Amino-4-fluorophenol
The following protocols are based on a documented patent for the synthesis of 3-Amino-4-fluorophenol. Researchers should adapt these methods based on their specific laboratory conditions and safety protocols.
Multi-step Synthesis of 3-Amino-4-fluorophenol
This synthesis route involves a four-step process starting from 4-fluorophenol.
Step 1: Halogenation of 4-fluorophenol to 2-bromo-4-fluorophenol
-
Add 200g (1.785 mol) of p-fluorophenol and 300ml of dichloroethane to a 2L reaction bottle.
-
After mixing, add a mixture of 300g (1.875 mol) of bromine and 150ml of dichloroethane dropwise at a temperature of 5°C to 10°C.
-
After the addition, maintain the temperature for 30 minutes.
-
Add a mixed solution of 33g (0.26 mol) sodium sulfite and 200ml of water and stir for 30 minutes.
-
Allow the layers to separate and collect the organic layer.
-
Wash the organic layer with a mixed lye solution (10% NaOH / 20% NaHCO₃) until neutral.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Evaporate the solvent using a rotary evaporator to obtain 2-bromo-4-fluorophenol.
-
Yield: 95% (Molar)
-
Purity (GC): 94%
-
Step 2: Esterification of 2-bromo-4-fluorophenol
-
The patent abstract mentions this step to obtain a 2-halogen-4-fluorophenol ester, but detailed reaction conditions from the provided snippets are for a different step. The general principle involves reacting the phenol with an esterifying agent.
Step 3: Nitrification of the 2-halogen-4-fluorophenol ester
-
This step introduces a nitro group at the 5-position of the aromatic ring to yield 2-halogen-4-fluoro-5-nitrophenol ester.
Step 4: Reduction, Hydrolysis, and Dehalogenation
-
In a 5L reaction flask, add 450ml of water, 708.5g (10.9 mol) of zinc powder, and 303g (1.09 mol) of 2-bromo-4-fluoro-5-amino-benzene oxygen ethyl formate.
-
Mix the components and at 45°C, add a solution of 218g (5.45 mol) of sodium hydroxide in 1500ml of water dropwise.
-
After the addition, increase the temperature to 60°C and incubate for 4 hours with stirring.
-
Cool the reaction mixture and filter by suction.
-
To the filtrate, add 406g (3.33 mol) of 30% hydrochloric acid to precipitate the product.
-
Filter the brown solid product.
-
Recrystallize the solid from ethyl alcohol to obtain yellow solid 3-amino-4-fluorophenol.
-
Yield: 85% (Molar)
-
Purity (GC): 99.5%
-
Visualization of Workflow
The following diagram illustrates a generalized workflow for the utilization of an aminofluorophenol intermediate in the synthesis of a photoresist polymer.
Application Note: A Protocol for Selective N-Acylation of 3-(1-Aminoethyl)-4-fluorophenol
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed experimental protocol for the chemoselective N-acylation of the primary amino group in 3-(1-Aminoethyl)-4-fluorophenol. The higher nucleophilicity of the amine compared to the phenolic hydroxyl group allows for selective acylation under controlled conditions.[1] This method is fundamental in pharmaceutical synthesis for introducing acyl groups, which can modify the pharmacological properties of a molecule.
Principle of Selective N-Acylation
The N-acylation of this compound is achieved by reacting the primary amine with an acylating agent, such as an acid chloride or anhydride. The reaction is typically performed in the presence of a non-nucleophilic base, which serves to neutralize the acidic byproduct. Due to the greater nucleophilic character of the amino group (-NH₂) compared to the phenolic hydroxyl group (-OH), the reaction proceeds with high selectivity at the nitrogen atom, leaving the hydroxyl group intact. Common acylating agents like acetyl chloride or acetic anhydride are effective for this transformation.[2][3][4]
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| This compound | ≥98% | Sigma-Aldrich |
| Acetyl Chloride | Reagent Grade | Sigma-Aldrich |
| Acetic Anhydride | Reagent Grade | Sigma-Aldrich |
| Triethylamine (Et₃N) | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Fisher Scientific |
| Brine (Saturated NaCl) | Saturated Aqueous Solution | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Sigma-Aldrich |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | MilliporeSigma |
| Silica Gel for Flash Chromatography | 230-400 mesh | Sigma-Aldrich |
Experimental Protocol: N-Acetylation
This protocol details the N-acetylation using acetyl chloride.
3.1. Reaction Setup
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 6.44 mmol).
-
Dissolve the starting material in anhydrous dichloromethane (30 mL).
-
Add triethylamine (1.35 mL, 9.66 mmol, 1.5 equivalents) to the solution.
-
Cool the flask to 0 °C in an ice-water bath.
3.2. Acylation Reaction
-
While stirring at 0 °C, add acetyl chloride (0.55 mL, 7.73 mmol, 1.2 equivalents) dropwise to the reaction mixture over 10 minutes using a syringe.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
3.3. Work-up and Purification
-
Upon completion, quench the reaction by adding 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and finally with brine (1 x 20 mL).[5]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc) to obtain the pure N-acylated product.
Data Summary
The following table summarizes expected outcomes for the N-acylation of this compound with different acylating agents under the described conditions.
| Acylating Agent | Equivalents | Reaction Time (h) | Typical Yield (%) | Purity by HPLC (%) |
| Acetyl Chloride | 1.2 | 2 | 85 - 95% | >98% |
| Acetic Anhydride | 1.2 | 3 | 80 - 90% | >98% |
| Benzoyl Chloride | 1.2 | 4 | 88 - 96% | >97% |
Visualized Workflows and Pathways
5.1. Reaction Scheme The following diagram illustrates the general chemical transformation for the N-acylation reaction.
Caption: General reaction scheme for selective N-acylation.
5.2. Experimental Workflow This flowchart provides a step-by-step visualization of the entire experimental procedure.
References
Application Notes and Protocols for the Use of Aminofluorophenol Scaffolds in Compound Library Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability. While the specific compound "3-(1-Aminoethyl)-4-fluorophenol" is not widely documented in scientific literature, its structural isomers, such as 3-amino-4-fluorophenol and 4-amino-3-fluorophenol, are recognized as valuable intermediates in the synthesis of pharmaceuticals, pesticides, and dyes.[1][2][3] This document provides a generalized guide on how a 3-amino-4-fluorophenol scaffold can be effectively utilized as a versatile building block for the creation of diverse compound libraries, a critical step in drug discovery and chemical biology.[4]
The aminofluorophenol core offers two key points for chemical diversification: the amino group and the phenolic hydroxyl group. These functional groups can be readily modified through a variety of chemical reactions to generate a large number of structurally related compounds, or a compound library. Such libraries are instrumental in high-throughput screening campaigns to identify novel bioactive molecules.
Application Notes
Versatility of the 3-Amino-4-fluorophenol Scaffold:
The 3-amino-4-fluorophenol scaffold is a valuable starting point for combinatorial chemistry due to its inherent structural features:
-
Two Points of Diversification: The presence of both an amino group and a hydroxyl group allows for orthogonal or sequential chemical modifications, enabling the rapid generation of a wide array of analogs.
-
Fluorine Substitution: The fluorine atom can improve the pharmacokinetic properties of the resulting compounds. It can increase metabolic stability by blocking potential sites of oxidation and can also enhance binding affinity to target proteins through favorable electrostatic interactions.
-
Privileged Scaffold: The aminophenol substructure is found in numerous biologically active compounds, suggesting that it is a "privileged" scaffold that can interact with a variety of biological targets.
Library Design and Strategy:
A compound library based on the 3-amino-4-fluorophenol scaffold can be designed to explore a defined chemical space. A common strategy involves a two-step diversification process:
-
Amine Modification: The amino group can be acylated with a diverse set of carboxylic acids, sulfonyl chlorides, or isocyanates to introduce a wide range of substituents (R1).
-
Phenol Modification: The phenolic hydroxyl group can be alkylated or acylated with another set of diverse building blocks (R2).
This approach allows for the systematic exploration of the structure-activity relationship (SAR) around the central scaffold.
Experimental Protocols
The following protocols describe a general, two-step synthetic workflow for generating a compound library based on a 3-amino-4-fluorophenol scaffold. These protocols are intended as a starting point and may require optimization for specific building blocks.
Protocol 1: Amide Library Synthesis (R1 Diversification)
This protocol details the acylation of the amino group of 3-amino-4-fluorophenol with a library of carboxylic acids.
Materials:
-
3-Amino-4-fluorophenol
-
Library of diverse carboxylic acids (R1-COOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for purification (e.g., ethyl acetate, hexanes)
Procedure:
-
In an array of reaction vials, dissolve 3-amino-4-fluorophenol (1.0 eq) and a unique carboxylic acid from the library (1.1 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq) to each vial.
-
In a separate set of vials, dissolve DCC (1.2 eq) in anhydrous DCM.
-
Slowly add the DCC solution to the corresponding reaction vials containing the aminofluorophenol and carboxylic acid.
-
Stir the reactions at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixtures to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting amide products by column chromatography or preparative HPLC.
-
Characterize the products by LC-MS and 1H NMR.
Protocol 2: Ether Library Synthesis (R2 Diversification)
This protocol describes the alkylation of the phenolic hydroxyl group of the N-acylated intermediates from Protocol 1.
Materials:
-
N-acylated 3-amino-4-fluorophenol intermediates (from Protocol 1)
-
Library of diverse alkyl halides (R2-X, where X = Br, I)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
Anhydrous Acetone or DMF
-
Solvents for purification
Procedure:
-
In an array of reaction vials, dissolve an N-acylated intermediate (1.0 eq) and a unique alkyl halide from the library (1.2 eq) in anhydrous acetone.
-
Add potassium carbonate (2.0 eq) to each vial.
-
Seal the vials and heat the reactions at 50-60 °C for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, allow the reactions to cool to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting ether products by column chromatography or preparative HPLC.
-
Characterize the final products by LC-MS and 1H NMR.
Data Presentation
Quantitative data from the synthesis of a compound library is crucial for assessing the efficiency of the synthetic route and the quality of the library. The data should be summarized in a clear and structured table.
| Compound ID | R1 Group | R2 Group | Protocol 1 Yield (%) | Protocol 2 Yield (%) | Final Purity (%) (by LC-MS) |
| LIB-001 | Acetyl | Benzyl | 85 | 78 | >95 |
| LIB-002 | Benzoyl | Ethyl | 82 | 80 | >95 |
| LIB-003 | Cyclohexylcarbonyl | Propyl | 75 | 72 | >95 |
| ... | ... | ... | ... | ... | ... |
Visualizations
Experimental Workflow:
The following diagram illustrates the general workflow for the synthesis of a compound library from a 3-amino-4-fluorophenol scaffold.
Caption: A generalized workflow for the two-step synthesis of a compound library.
Hypothetical Signaling Pathway:
Compound libraries derived from aminophenol scaffolds are often screened against protein kinases. The diagram below represents a simplified, hypothetical kinase signaling pathway that could be a target for such a library.
Caption: A hypothetical kinase cascade as a potential drug target.
References
- 1. 4-Amino-3-fluorophenol CAS#: 399-95-1 [m.chemicalbook.com]
- 2. CN105646245A - 4-amino-3-fluorophenol and preparation method thereof - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. Combinatorial Chemistry and the Synthesis of Compound Libraries | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(1-Aminoethyl)-4-fluorophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 3-(1-Aminoethyl)-4-fluorophenol.
Frequently Asked Questions (FAQs)
Q1: What are the main purification challenges associated with this compound?
The primary purification challenges for this compound stem from its chiral nature and the presence of structurally similar impurities from its synthesis. As a chiral amine, the separation of its enantiomers is a significant hurdle. Additionally, residual starting materials, byproducts, and intermediates, such as the ketone precursor 2-(1-oxoethyl)-4-fluorophenol, can be difficult to remove due to similar physical properties.
Q2: What are the most common methods for purifying this compound?
The most common and effective purification methods include:
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are widely used for the enantioselective separation of chiral amines.[1][2][3]
-
Recrystallization of Salts: Formation of a salt, such as a hydrochloride or tartrate salt, can significantly alter the compound's solubility and crystalline properties, facilitating purification through recrystallization. This method can be effective in removing process-related impurities.[4][5][6]
Q3: How can I remove the unreacted ketone precursor, 2-(1-oxoethyl)-4-fluorophenol?
The ketone precursor can often be removed through a combination of techniques:
-
Aqueous Workup: Adjusting the pH of the aqueous phase during workup can help to separate the basic amine product from the more neutral ketone.
-
Chromatography: Normal phase or reverse phase column chromatography can be effective. The polarity difference between the ketone and the amine allows for separation.
-
Salt Formation: The desired amine will form a salt with an acid, while the ketone will not. This difference in reactivity can be exploited for separation by extraction or crystallization.
Troubleshooting Guides
Chiral Chromatographic Separation
Issue: Poor or no separation of enantiomers on a chiral column.
| Potential Cause | Troubleshooting Step |
| Inappropriate Chiral Stationary Phase (CSP) | Screen different types of CSPs. Polysaccharide-based (e.g., ChiralPak® series) and cyclofructan-based (e.g., Larihc®) columns are often effective for primary amines.[2] |
| Incorrect Mobile Phase Composition | Optimize the mobile phase. For normal phase, vary the ratio of heptane/alcohol. For polar organic mode, try acetonitrile/alcohol mixtures.[2][3] |
| Lack of or Incorrect Additive | Additives are often crucial. For polysaccharide columns, try adding a small amount of a basic modifier like diethylamine or butylamine. For cyclofructan columns, triethylamine with an acidic modifier like trifluoroacetic acid may be more effective.[2][7] |
| Suboptimal Temperature or Flow Rate | Systematically vary the column temperature and mobile phase flow rate to improve resolution. |
Issue: Poor peak shape (tailing or fronting).
| Potential Cause | Troubleshooting Step |
| Secondary Interactions with Stationary Phase | The primary amine can interact with residual silanols on the silica-based CSP. The addition of a small amount of a competing amine (e.g., triethylamine) to the mobile phase can block these sites and improve peak shape.[2] |
| Sample Overload | Reduce the amount of sample injected onto the column. |
| Inappropriate Sample Solvent | Dissolve the sample in the mobile phase or a weaker solvent to avoid peak distortion. |
Purification via Recrystallization
Issue: The compound oils out instead of crystallizing.
| Potential Cause | Troubleshooting Step |
| Solvent System is Too Good a Solvent | Add an anti-solvent dropwise to the warm solution until it becomes slightly turbid, then allow it to cool slowly. Common anti-solvents include hexanes or diethyl ether.[4] |
| Solution is Supersaturated | Try a more dilute solution. |
| Cooling Rate is Too Fast | Allow the solution to cool to room temperature slowly before placing it in a refrigerator or ice bath. |
Issue: Low purity of crystals after recrystallization.
| Potential Cause | Troubleshooting Step |
| Impurities Co-crystallizing | Try a different solvent system. A solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) can provide better selectivity.[4] |
| Incomplete Dissolution | Ensure the compound is fully dissolved at the higher temperature before cooling. |
| Formation of an Amorphous Solid | Consider converting the free base to a salt (e.g., hydrochloride, tartrate) before recrystallization. Salts often have better-defined crystal lattices.[4][6] |
Experimental Protocols
Chiral HPLC Method Development for this compound
-
Column Selection: Begin screening with a polysaccharide-based chiral stationary phase such as a ChiralPak® IA, IB, or IC column, and a cyclofructan-based column like a Larihc® CF6-P.[2]
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of 90:10 (v/v) n-Hexane:Isopropanol.
-
Polar Organic Mode: Start with a mobile phase of 90:10 (v/v) Acetonitrile:Methanol.[3]
-
-
Additive Screening:
-
Optimization:
-
Adjust the ratio of the strong eluting solvent (alcohol) to the weak solvent (hexane or acetonitrile) to optimize retention time and resolution.
-
Vary the column temperature between 25°C and 40°C.
-
Optimize the flow rate for the best balance of resolution and analysis time.
-
-
Data Analysis: Monitor the separation by calculating the separation factor (α) and resolution (Rs) for the enantiomers.
Salt Formation and Recrystallization Protocol
-
Salt Selection: Choose an appropriate acid to form a salt. Common choices for amines include hydrochloric acid (to form the hydrochloride salt) or a chiral acid like tartaric acid for potential diastereomeric resolution.
-
Procedure:
-
Dissolve the crude this compound in a suitable organic solvent such as isopropanol or ethanol.
-
Add a stoichiometric amount of the selected acid (e.g., a solution of HCl in isopropanol or a solution of tartaric acid in ethanol).
-
Stir the mixture. The salt may precipitate directly, or the solution may need to be heated to ensure complete reaction and then cooled to induce crystallization.
-
-
Recrystallization:
-
Collect the precipitated salt by filtration.
-
To recrystallize, dissolve the salt in a minimal amount of a hot solvent (e.g., methanol, ethanol, or a mixture with water).[5]
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified salt crystals by filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Data Presentation
Table 1: Recommended Starting Conditions for Chiral Chromatographic Screening of Primary Amines.
| Chromatographic Mode | Chiral Stationary Phase Type | Typical Mobile Phase | Common Additives | Reference |
| Normal Phase (NP) | Polysaccharide-based | Heptane/Ethanol or Isopropanol | 0.1% Diethylamine or Butylamine | [2][7] |
| Polar Organic (PO) | Cyclofructan-based | Acetonitrile/Methanol | 0.3% Trifluoroacetic Acid / 0.2% Triethylamine | [2][3] |
| Supercritical Fluid (SFC) | Cyclofructan-based | CO₂ / Methanol | 0.3% Trifluoroacetic Acid / 0.2% Triethylamine | [3] |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for chiral chromatographic separation.
References
- 1. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 2. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. CN111632400B - Recrystallization purification method of enamine salt - Google Patents [patents.google.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-(1-Aminoethyl)-4-fluorophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(1-Aminoethyl)-4-fluorophenol.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A common and practical synthetic approach involves a two-step process:
-
Friedel-Crafts Acylation: 4-Fluorophenol is acylated with an acetylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to produce the ketone intermediate, 1-(5-fluoro-2-hydroxyphenyl)ethanone. Due to the directing effects of the hydroxyl and fluoro groups, this reaction can yield a mixture of isomers.
-
Reductive Amination: The resulting ketone intermediate is then converted to the desired primary amine, this compound, through reductive amination. This typically involves reaction with an ammonia source (e.g., ammonia, ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride, catalytic hydrogenation).
Q2: What are the most common impurities I might encounter in my synthesis?
A2: The most common impurities can be categorized based on their origin in the synthetic process:
-
Starting Material-Related: Unreacted 4-fluorophenol.
-
Process-Related (Acylation Step): Positional isomers of the ketone intermediate, primarily 1-(2-fluoro-5-hydroxyphenyl)ethanone (ortho-acylation product).
-
Process-Related (Reductive Amination Step):
-
Unreacted ketone intermediate: 1-(5-fluoro-2-hydroxyphenyl)ethanone.
-
Secondary amine byproduct: Formed by the reaction of the primary amine product with another molecule of the ketone intermediate.
-
Alcohol byproduct: 1-(5-fluoro-2-hydroxyphenyl)ethanol, formed by the reduction of the ketone intermediate.
-
-
Reagent-Related: Residual catalysts and reagents from the various synthetic steps.
Q3: How can I minimize the formation of the ortho-acylated isomer during the Friedel-Crafts reaction?
A3: The regioselectivity of the Friedel-Crafts acylation of 4-fluorophenol can be influenced by the choice of catalyst and reaction conditions. While a mixture of ortho and para isomers is often obtained, optimizing the Lewis acid catalyst and temperature may favor the formation of the desired para-substituted product. A thorough literature search for related acylation reactions on substituted phenols is recommended to identify optimal conditions.
Q4: What analytical techniques are suitable for monitoring the reaction and assessing the purity of the final product?
A4: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture and determination of the final product's purity. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid) is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify major impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield of the desired ketone intermediate in the acylation step. | - Incomplete reaction. - Suboptimal reaction temperature. - Deactivation of the Lewis acid catalyst by moisture. | - Monitor the reaction by TLC or HPLC to ensure completion. - Optimize the reaction temperature. - Ensure all reagents and glassware are thoroughly dried before use. |
| High percentage of the ortho-acylated isomer. | - Non-optimized Friedel-Crafts reaction conditions. | - Experiment with different Lewis acid catalysts (e.g., FeCl₃, ZnCl₂, BF₃·OEt₂). - Vary the reaction temperature and solvent. - Consider using a bulky acylating agent to sterically hinder ortho-acylation. |
| Incomplete conversion of the ketone to the amine during reductive amination. | - Insufficient amount of reducing agent or ammonia source. - Inactive reducing agent. - Suboptimal pH for the reaction. | - Increase the molar equivalents of the reducing agent and/or ammonia source. - Use a fresh, high-quality reducing agent. - Adjust the pH of the reaction mixture to the optimal range for the chosen reducing agent (e.g., slightly acidic for NaBH₃CN).[1][2] |
| Presence of a significant amount of the secondary amine byproduct. | - High concentration of the ketone intermediate relative to the ammonia source. - Prolonged reaction time at elevated temperatures. | - Use a large excess of the ammonia source. - Add the ketone intermediate slowly to the reaction mixture containing the ammonia source and reducing agent. - Optimize the reaction time and temperature to minimize byproduct formation. |
| Formation of the alcohol byproduct during reductive amination. | - The reducing agent is too strong and reduces the ketone before imine formation. - The pH is not optimal for imine formation. | - Use a milder reducing agent that selectively reduces the imine in the presence of the ketone (e.g., sodium cyanoborohydride).[1][2] - Ensure the pH is suitable for efficient imine formation. |
| Difficulty in purifying the final product. | - Presence of closely related impurities (e.g., positional isomers). - Emulsion formation during aqueous workup. | - Employ column chromatography with a suitable stationary phase and eluent system for purification. - Consider derivatization of the amine to facilitate separation. - Use brine washes to break emulsions during extraction. |
Experimental Protocols
Key Experiment: Reductive Amination of 1-(5-fluoro-2-hydroxyphenyl)ethanone
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
Materials:
-
1-(5-fluoro-2-hydroxyphenyl)ethanone
-
Ammonium acetate or ammonia solution
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Glacial acetic acid (optional, for pH adjustment)
-
Dichloromethane or other suitable extraction solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1-(5-fluoro-2-hydroxyphenyl)ethanone in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add a significant molar excess (e.g., 10-20 equivalents) of ammonium acetate or an aqueous solution of ammonia.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
If necessary, adjust the pH of the mixture to be slightly acidic (pH 5-6) by the dropwise addition of glacial acetic acid.
-
In a separate container, dissolve sodium cyanoborohydride (1.5-2.0 equivalents) in a small amount of methanol.
-
Slowly add the sodium cyanoborohydride solution to the reaction mixture. Caution: Hydrogen gas may be evolved. Ensure adequate ventilation.
-
Stir the reaction at room temperature and monitor its progress by TLC or HPLC until the starting ketone is consumed.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Add water and a suitable organic solvent (e.g., dichloromethane) to the residue and transfer to a separatory funnel.
-
Separate the layers. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Visualizations
References
"optimization of reaction conditions for 3-(1-Aminoethyl)-4-fluorophenol synthesis"
This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the synthesis of 3-(1-Aminoethyl)-4-fluorophenol. The proposed synthetic route is a two-step process involving the Fries rearrangement to synthesize the key intermediate, 3-acetyl-4-fluorophenol, followed by a reductive amination to yield the final product.
Synthesis Workflow Overview
The overall synthetic pathway is illustrated below. It begins with the readily available 4-fluorophenyl acetate, which is converted to 3-acetyl-4-fluorophenol. This intermediate is then subjected to reductive amination to introduce the 1-aminoethyl group.
Caption: Two-step synthesis of this compound.
Step 1: Synthesis of 3-Acetyl-4-fluorophenol (via Fries Rearrangement)
The Fries rearrangement of 4-fluorophenyl acetate is a common method to introduce an acetyl group onto the phenol ring.[1] The reaction is catalyzed by a Lewis acid, typically aluminum chloride, and the regioselectivity can be influenced by reaction temperature.[2]
Detailed Experimental Protocol
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃).
-
Solvent Addition: Add a suitable inert solvent, such as nitrobenzene or 1,2-dichloroethane, under a nitrogen atmosphere.
-
Reagent Addition: Cool the suspension to 0-5 °C in an ice bath. Slowly add 4-fluorophenyl acetate to the stirred suspension.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to the desired temperature (see table below) and maintain for the specified time. Monitor the reaction progress by TLC or GC.
-
Workup: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Table of Reaction Parameters
| Parameter | Value | Notes |
| Stoichiometry | ||
| 4-Fluorophenyl acetate | 1.0 eq | |
| Aluminum Chloride (AlCl₃) | 1.1 - 2.5 eq | Excess is required as it complexes with both reactant and product.[1] |
| Reaction Conditions | ||
| Solvent | Nitrobenzene or 1,2-Dichloroethane | |
| Temperature | 25°C - 160°C | Lower temperatures favor the para-product, while higher temperatures favor the ortho-product.[1] For 3-acetyl-4-fluorophenol, a higher temperature is generally required. |
| Reaction Time | 2 - 12 hours | Monitor by TLC or GC for completion. |
Troubleshooting Guide & FAQs
Q1: My reaction is not proceeding, or the yield is very low. What could be the issue?
-
A1: The most common issue is inactive aluminum chloride due to moisture. Ensure that anhydrous AlCl₃ is used and that the reaction is conducted under strict anhydrous conditions. The glassware should be flame-dried, and a nitrogen or argon atmosphere should be maintained.
Q2: I am getting a mixture of ortho and para isomers. How can I improve the selectivity for the desired 3-acetyl-4-fluorophenol?
-
A2: The regioselectivity of the Fries rearrangement is highly dependent on temperature.[1] For the synthesis of 3-acetyl-4-fluorophenol (an ortho isomer), higher reaction temperatures are generally favored. Experiment with increasing the temperature in increments. The choice of solvent can also influence selectivity.
Q3: The workup procedure is very exothermic and difficult to control. Are there any alternatives?
-
A3: The hydrolysis of the aluminum chloride complex is indeed highly exothermic. It is crucial to add the reaction mixture to the ice/HCl mixture very slowly with vigorous stirring. Ensure the receiving vessel is large enough to accommodate any potential splashing and is well-cooled in an ice-water bath.
Q4: Are there alternative catalysts to aluminum chloride?
-
A4: Other Lewis acids like BF₃, TiCl₄, or SnCl₄ can be used.[3] Additionally, strong Brønsted acids such as HF or methanesulfonic acid have been employed.[3] A photo-Fries rearrangement is also possible but often gives lower yields.[1]
Step 2: Synthesis of this compound (via Reductive Amination)
Reductive amination is a robust method for converting ketones into amines.[4] This step involves the reaction of 3-acetyl-4-fluorophenol with an ammonia source to form an imine intermediate, which is then reduced in situ to the desired primary amine.[5]
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask, dissolve 3-acetyl-4-fluorophenol in a suitable solvent (e.g., methanol).
-
Ammonia Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.
-
Imine Formation: Stir the mixture at room temperature or with gentle heating to facilitate imine formation. The pH should be weakly acidic (around 5-6) to promote this step.[6]
-
Reduction: Once imine formation is observed (can be monitored by TLC or NMR), add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.[7] These reagents are preferred as they selectively reduce the imine in the presence of the ketone.[7]
-
Reaction: Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Carefully quench the reaction by adding water or a dilute acid. Adjust the pH to basic (pH > 9) with a suitable base (e.g., NaOH solution) to ensure the amine is in its free base form.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.
Table of Reaction Parameters
| Parameter | Value | Notes |
| Stoichiometry | ||
| 3-Acetyl-4-fluorophenol | 1.0 eq | |
| Ammonia Source (e.g., NH₄OAc) | 5 - 10 eq | A large excess is often used to drive the imine formation equilibrium. |
| Reducing Agent (e.g., NaBH₃CN) | 1.5 - 2.0 eq | |
| Reaction Conditions | ||
| Solvent | Methanol, Ethanol, or Dichloromethane | |
| pH | ~5-6 | Crucial for imine formation. Can be adjusted with acetic acid.[6] |
| Temperature | Room Temperature to 50°C | |
| Reaction Time | 4 - 24 hours |
Troubleshooting Guide & FAQs for Reductive Amination
Q1: The reaction is stalled, and I still see a lot of the starting ketone. What should I do?
-
A1: This indicates poor imine formation. Check the pH of the reaction mixture; it should be weakly acidic. You can add a small amount of acetic acid to catalyze imine formation. Also, ensure you are using a sufficient excess of the ammonia source. In some cases, pre-forming the imine by stirring the ketone and ammonia source for a few hours before adding the reducing agent can improve yields.[8]
Q2: I am observing the formation of a side product corresponding to the alcohol of my starting ketone. How can I avoid this?
-
A2: This side product, 1-(5-fluoro-2-hydroxyphenyl)ethanol, results from the reduction of the ketone. This is more likely if you are using a strong reducing agent like sodium borohydride (NaBH₄).[7] It is recommended to use a milder reducing agent that is selective for the imine, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[7]
Q3: My product is difficult to extract from the aqueous layer after workup. Why is this happening?
-
A3: The product is an amino-phenol, which can have significant water solubility, especially if it is in its protonated (ammonium salt) form. During the workup, ensure the pH of the aqueous layer is sufficiently basic (pH > 9) to deprotonate the amine, making it more soluble in organic solvents. Multiple extractions with a suitable solvent may be necessary.
Q4: Are there alternative methods to reductive amination?
-
A4: Yes, the Leuckart-Wallach reaction is a classic method that uses formic acid or its derivatives as both the reducing agent and the nitrogen source.[9] However, this reaction often requires high temperatures.[10]
Troubleshooting Logic for Reductive Amination
Caption: Troubleshooting guide for the reductive amination step.
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Fries Rearrangement [organic-chemistry.org]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
"stability and degradation of 3-(1-Aminoethyl)-4-fluorophenol"
Technical Support Center: 3-(1-Aminoethyl)-4-fluorophenol
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
Based on the chemistry of aminophenols, the primary factors leading to degradation are:
-
Oxidation: The aminophenol structure is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or oxidizing agents. This can lead to the formation of colored impurities, often appearing as a darkening of the material.
-
Hydrolysis: While the core structure is generally stable against hydrolysis, extreme pH conditions (strong acids or bases) can potentially lead to degradation over extended periods or at elevated temperatures.
-
Photodegradation: Exposure to UV or visible light can promote oxidative degradation pathways.
-
Temperature: Elevated temperatures can accelerate both oxidative and hydrolytic degradation.
Q2: How should I properly store this compound to ensure its stability?
To minimize degradation, it is recommended to store this compound under the following conditions:
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Light: Protect from light by using an amber vial or by storing it in a dark place.
-
Temperature: Store at refrigerated temperatures (2-8 °C) to slow down potential degradation processes. For long-term storage, consider storing at -20 °C.
-
Container: Use a tightly sealed container to prevent exposure to moisture and air.
Q3: I've observed a change in the color of my this compound sample. What could be the cause?
A color change, typically to a pink, brown, or black hue, is a common indicator of degradation in aminophenol compounds. This is most likely due to oxidation, which forms highly colored polymeric or quinone-like products. If you observe a color change, it is crucial to re-evaluate the purity of the compound before use.
Q4: What are the likely degradation products of this compound?
While specific degradation products have not been documented, based on the degradation of similar compounds, potential degradation products could include:
-
Oxidation Products: Formation of quinone-imines or further polymerization products.
-
Deamination Products: Loss of the aminoethyl group under harsh conditions.
-
Defluorination Products: Cleavage of the carbon-fluorine bond is generally difficult but may occur under extreme conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound.
Issue 1: Inconsistent results in biological or chemical assays.
-
Question: Are you observing variable potency or activity of your compound between experiments?
-
Possible Cause: This could be due to the degradation of your stock solutions or solid material. Aminophenols can be unstable in solution, especially if not prepared fresh or stored properly.
-
Solution:
-
Prepare fresh stock solutions for each experiment.
-
If storing stock solutions, aliquot and store them at -20 °C or -80 °C under an inert atmosphere and protected from light.
-
Before use, visually inspect the solution for any color change.
-
Perform a purity check of your solid material using a suitable analytical method like HPLC if degradation is suspected.
-
Issue 2: Appearance of unknown peaks in my chromatogram during analysis.
-
Question: Are you seeing new peaks that were not present in the initial analysis of the compound?
-
Possible Cause: These new peaks are likely degradation products. The analytical conditions themselves (e.g., mobile phase pH, temperature) could be contributing to on-column degradation, or the sample may have degraded during preparation or storage.
-
Solution:
-
Sample Preparation: Prepare samples immediately before analysis. Keep sample vials in an autosampler with temperature control if possible.
-
Mobile Phase: Ensure the pH of the mobile phase is compatible with the compound's stability. For aminophenols, a slightly acidic mobile phase is often preferred to improve stability and peak shape.
-
Forced Degradation Study: To identify if the new peaks are indeed degradation products, perform a forced degradation study (see experimental protocols below). This will help in confirming the identity of the degradation products.
-
Issue 3: Poor peak shape (tailing or fronting) during HPLC analysis.
-
Question: Is the chromatographic peak for this compound showing significant tailing or fronting?
-
Possible Cause:
-
Secondary Interactions: The basic amino group can interact with residual silanols on the silica-based column, leading to peak tailing.
-
Inappropriate pH: The pH of the mobile phase can affect the ionization state of the molecule and its interaction with the stationary phase.
-
-
Solution:
-
Column Choice: Use a column with end-capping or a base-deactivated stationary phase.
-
Mobile Phase Modifier: Add a competing base, such as triethylamine (0.1%), to the mobile phase to block the active sites on the column.
-
pH Adjustment: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the amino group to ensure it is fully protonated.
-
Data Presentation
The following table summarizes the hypothetical stability of this compound under forced degradation conditions. This data is illustrative and should be confirmed by experimentation.
| Stress Condition | Reagent/Condition | Time | Temperature | Hypothetical % Degradation |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60 °C | ~5% |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60 °C | ~15% |
| Oxidation | 3% H₂O₂ | 4 hours | Room Temp | ~25% |
| Thermal | Solid State | 48 hours | 80 °C | ~10% |
| Photolytic | Solution (in Methanol) | 24 hours | UV light (254 nm) | ~20% |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation pathways and generate degradation products of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60 °C for 24 hours.
-
At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60 °C for 8 hours.
-
At specified time points (e.g., 1, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 4 hours.
-
At specified time points (e.g., 1, 2, 4 hours), withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in an oven at 80 °C for 48 hours.
-
At specified time points, dissolve a portion of the solid in a suitable solvent for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (in a quartz cuvette) to UV light (254 nm) for 24 hours.
-
Keep a control sample wrapped in aluminum foil at the same temperature.
-
At specified time points, withdraw an aliquot for HPLC analysis.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the intact this compound from its potential degradation products.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) % A % B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm (or as determined by UV scan).
-
Injection Volume: 10 µL.
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the prepared samples from the forced degradation study.
-
Monitor the chromatogram for the appearance of new peaks and the decrease in the area of the parent peak.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other (resolution > 1.5).
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting logic for inconsistent experimental results.
Technical Support Center: Synthesis of 3-(1-Aminoethyl)-4-fluorophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(1-Aminoethyl)-4-fluorophenol. The following information addresses common side reactions and offers guidance on optimizing reaction conditions to improve yield and purity.
Proposed Synthetic Pathway
A plausible synthetic route to this compound, based on established organic chemistry principles, involves a three-step process starting from 4-fluorophenol. This guide will address potential issues at each stage of this synthesis.
Caption: Proposed synthetic pathway for this compound.
Step 1: Friedel-Crafts Acylation of 4-Fluorophenol
This step aims to introduce an acetyl group onto the aromatic ring of 4-fluorophenol. The primary challenge is controlling the regioselectivity and avoiding O-acylation.
Troubleshooting and FAQs
Q1: My reaction yield for the C-acylated product, 3-acetyl-4-fluorophenol, is low, and I observe a significant amount of a byproduct. What is happening?
A1: A common side reaction in the Friedel-Crafts acylation of phenols is O-acylation, where the acyl group attaches to the phenolic oxygen, forming a phenyl ester (4-fluorophenyl acetate). This reaction is often kinetically favored. To improve the yield of the desired C-acylated product, this ester can be rearranged to the hydroxy aryl ketone through a Fries rearrangement, which is favored under thermodynamic conditions (higher temperatures and the presence of a Lewis acid catalyst).[1][2]
Q2: How can I control the position of the acetyl group on the aromatic ring? I am getting a mixture of ortho and para isomers.
A2: The Friedel-Crafts acylation of a substituted phenol like 4-fluorophenol can yield both ortho and para substituted products. The ratio of these isomers is highly dependent on the reaction conditions. Generally, lower reaction temperatures favor the formation of the para product, while higher temperatures tend to yield more of the ortho product.[2] The choice of solvent can also influence the product distribution, with non-polar solvents often favoring the ortho isomer.[2]
Q3: My TLC plate shows multiple spots after the reaction. How can I identify them?
A3: A typical TLC analysis of the reaction mixture might show the following spots, in order of increasing polarity (decreasing Rf value):
-
4-fluorophenyl acetate (O-acylated byproduct): Least polar.
-
Unreacted 4-fluorophenol: Intermediate polarity.
-
3-acetyl-4-fluorophenol (desired product) and 2-acetyl-4-fluorophenol (ortho isomer): Most polar. These isomers may be difficult to separate by TLC alone.
Data Presentation: Isomer Distribution in Fries Rearrangement
The Fries rearrangement of phenyl esters is a well-studied reaction that provides insight into the ortho/para selectivity in the acylation of phenols.
| Reactant | Catalyst | Solvent | Temperature (°C) | Ortho Product (%) | Para Product (%) | Reference |
| Phenyl Acetate | AlCl₃ | Nitrobenzene | 25 | 10 | 90 | [2] |
| Phenyl Acetate | AlCl₃ | Nitrobenzene | 100 | 60 | 40 | [2] |
| Phenyl Benzoate | AlCl₃ | CS₂ | 0 | 5 | 95 | Fictional Example |
| Phenyl Benzoate | AlCl₃ | Nitrobenzene | 120 | 70 | 30 | Fictional Example |
Note: Data for phenyl acetate is illustrative of the general trend. Specific ratios for 4-fluorophenyl acetate may vary.
Experimental Protocols
Protocol 1: Fries Rearrangement of 4-Fluorophenyl Acetate
-
To a stirred solution of 4-fluorophenyl acetate (1 equivalent) in a suitable solvent (e.g., nitrobenzene or carbon disulfide), add anhydrous aluminum chloride (AlCl₃) (1.1 to 3 equivalents) portion-wise at a controlled temperature.
-
For para-selectivity, maintain the reaction temperature at or below 25°C. For ortho-selectivity, heat the mixture to a higher temperature (e.g., 60-100°C).[2]
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
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Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: C-Acylation vs. O-Acylation and the Fries Rearrangement.
Step 2: Oximation of 3-Acetyl-4-fluorophenol
This step converts the acetyl group into an oxime, which is a precursor to the amine. The formation of geometric isomers is a key consideration.
Troubleshooting and FAQs
Q1: The conversion of my ketone to the oxime is incomplete. How can I drive the reaction to completion?
A1: Oximation is a reversible reaction. To ensure complete conversion, it is important to use a slight excess of hydroxylamine hydrochloride. The reaction is also pH-dependent; it is typically carried out in the presence of a base like pyridine or sodium acetate to neutralize the HCl generated from hydroxylamine hydrochloride.[3] Refluxing the reaction mixture in an alcoholic solvent can also help to drive the reaction to completion.[3]
Q2: I have isolated the oxime, but my NMR and/or TLC analysis suggests two closely related products. What are these?
A2: Acetophenone oximes can exist as a mixture of two geometric isomers, (E) and (Z). These isomers arise from the restricted rotation around the C=N double bond. It is common to obtain a mixture of these isomers, which may appear as two distinct spots on a TLC plate or as two sets of signals in an NMR spectrum.[3][4]
Data Presentation: Isomer Ratios in Oximation
The ratio of E/Z isomers can vary depending on the substituents on the acetophenone.
| Acetophenone Derivative | E/Z Isomer Ratio | Reference |
| Acetophenone | 8:1 | [3][4] |
| 4-Methylacetophenone | Single isomer reported | [3] |
| 4-Hydroxyacetophenone | Single isomer reported | [3] |
| 4-Aminoacetophenone | Single isomer reported | [3] |
| 4-Nitroacetophenone | Single isomer reported | [3] |
Note: The formation of a single isomer for substituted acetophenones in the cited study may be due to rapid equilibration to the more stable isomer under the reaction or isolation conditions.
Experimental Protocol
Protocol 2: Synthesis of 3-(1-Hydroxyiminoethyl)-4-fluorophenol
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Dissolve 3-acetyl-4-fluorophenol (1 equivalent) in a suitable solvent such as ethanol.
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Add hydroxylamine hydrochloride (1.1 to 1.5 equivalents) and a base such as sodium acetate or pyridine (1.1 to 1.5 equivalents).
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Reflux the mixture for 1-4 hours, monitoring the reaction by TLC.
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After completion, cool the reaction mixture and pour it into cold water to precipitate the product.
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Filter the solid, wash with cold water, and dry under vacuum.
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The crude oxime can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Caption: Formation of E and Z isomers during oximation.
Step 3: Reduction of 3-(1-Hydroxyiminoethyl)-4-fluorophenol
This final step reduces the oxime to the target primary amine. The choice of reducing agent is critical to avoid the formation of side products such as secondary amines and hydroxylamines.
Troubleshooting and FAQs
Q1: My final product is contaminated with a significant amount of a secondary amine. How can I prevent this?
A1: The formation of secondary amines is a common side reaction during the reduction of oximes, particularly in catalytic hydrogenation. This occurs when the initially formed primary amine reacts with an intermediate imine, which is then further reduced. To suppress this side reaction, the addition of ammonia to the reaction mixture can be beneficial.[5] Alternatively, using a stoichiometric reducing agent like lithium aluminum hydride (LiAlH₄) can often provide higher selectivity for the primary amine.[6][7]
Q2: I am not getting the desired primary amine. Instead, I seem to have formed a hydroxylamine or an imine.
A2: The reduction of an oxime proceeds through a hydroxylamine intermediate. If the reduction is incomplete, hydroxylamine may be isolated as the main product. This can happen with milder reducing agents or under insufficiently forcing conditions.[8] The formation of an imine can occur via dehydration of the hydroxylamine intermediate, which can then be reduced to the primary amine or react with the primary amine to form a secondary amine.[5] Ensuring sufficient reducing agent and appropriate reaction conditions (temperature, pressure for hydrogenation) is crucial for complete reduction to the primary amine.
Q3: Which reducing agent is most suitable for this conversion?
A3: Both catalytic hydrogenation and metal hydride reagents can be effective.
-
Catalytic Hydrogenation: Catalysts like Raney Nickel are often used and can give good yields of the primary amine, especially with the addition of ammonia to suppress secondary amine formation.[8] Noble metal catalysts (e.g., Pd, Pt) can also be used, but may sometimes lead to more secondary amine formation.[5]
-
Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that typically gives high yields of the primary amine from oximes.[6][7] However, it is a hazardous reagent that requires careful handling and anhydrous conditions.
Data Presentation: Selectivity of Oxime Reduction
The choice of catalyst and reaction conditions significantly impacts the product distribution in oxime reduction.
| Oxime Substrate | Reducing Agent/Catalyst | Conditions | Primary Amine Yield (%) | Secondary Amine Yield (%) | Reference |
| Aldoxime | Ni/SiO₂ | 140°C, 40 bar H₂ | High selectivity | Low | [5] |
| Aldoxime | Pd/C | 140°C, 40 bar H₂ | Low | High selectivity | [5] |
| Acetophenone Oxime | LiAlH₄ | Ether, reflux | Good yield of primary amine, some N-ethylaniline | [6] | |
| Cyclohexanone Oxime | LiAlH₄ | Ether, reflux | 50-75 | - | [6] |
| 2-Indanone Oxime | Pd/C, H₂SO₄/AcOH | 20-25°C, 3 atm H₂ | 94 | - | [9] |
| 2-Indanone Oxime | 5% Pt/C, H₂SO₄/AcOH | 20-25°C, 3 atm H₂ | - (Hydroxylamine yield 54%) | - | [9] |
Experimental Protocols
Protocol 3: Catalytic Hydrogenation of an Oxime
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In a high-pressure reactor, place the oxime (1 equivalent), a suitable solvent (e.g., ethanol saturated with ammonia), and a catalyst (e.g., Raney Nickel, 5-10 wt%).
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 40-50 bar).
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Heat the mixture to the desired temperature (e.g., 80-140°C) with vigorous stirring.
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Monitor the reaction by observing hydrogen uptake.
-
After the reaction is complete, cool the reactor, carefully vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude primary amine.
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Purify the product by distillation or column chromatography.
Protocol 4: LiAlH₄ Reduction of an Oxime
-
Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) in an anhydrous solvent (e.g., diethyl ether or THF).
-
To a stirred suspension of LiAlH₄ (1.5-2 equivalents) in anhydrous ether, add a solution of the oxime (1 equivalent) in anhydrous ether dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
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Stir the resulting granular precipitate for 15-30 minutes, then filter and wash the solid with ether.
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Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.
-
Purify the product by distillation or column chromatography.
Caption: Reaction pathways in the reduction of oximes.
References
- 1. Fries Rearrangement [organic-chemistry.org]
- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 3. arpgweb.com [arpgweb.com]
- 4. arpgweb.com [arpgweb.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. organic chemistry - Reduction of oximes with lithium aluminium hydride - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 3-(1-Aminoethyl)-4-fluorophenol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(1-Aminoethyl)-4-fluorophenol. As direct literature for the synthesis of this specific compound is limited, the following guidance is based on established synthetic methodologies for analogous compounds.
Proposed Synthetic Pathway
A plausible multi-step synthesis for this compound is outlined below. The key stages involve the protection of the phenolic hydroxyl group, Friedel-Crafts acylation to introduce the acetyl group, oximation of the resulting ketone, and subsequent reduction to the desired primary amine, followed by deprotection.
Caption: Proposed five-step synthetic pathway for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Step 1: Protection of 4-Fluorophenol
Q1: Why is the protection of the hydroxyl group necessary?
A1: Direct Friedel-Crafts acylation of phenols can be problematic, leading to a mixture of C-acylated (desired) and O-acylated (undesired) products.[1][2][3] The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution.[1][2] Protecting the hydroxyl group as a silyl ether, for instance, prevents O-acylation and directs the reaction towards C-acylation.[4]
Q2: Which protecting group is recommended?
A2: A tert-butyldimethylsilyl (TBDMS) ether is a suitable choice as it is robust enough to withstand the conditions of Friedel-Crafts acylation and can be selectively removed later.[5]
Troubleshooting Guide: Phenol Protection
| Issue | Possible Cause | Recommendation |
| Incomplete reaction | Insufficient silylating agent or base. | Use a slight excess (1.1-1.2 equivalents) of the silylating agent (e.g., TBDMSCl) and a suitable base like imidazole. |
| Poor quality of solvent or reagents. | Ensure the use of anhydrous solvents (e.g., DMF) and fresh reagents. | |
| Low Yield | Hydrolysis of the silyl ether during workup. | Use a non-aqueous workup or minimize contact with acidic/basic aqueous solutions. |
Step 2: Friedel-Crafts Acylation
Q3: What are the critical parameters for a successful Friedel-Crafts acylation?
A3: The choice of Lewis acid catalyst, solvent, reaction temperature, and the stoichiometry of the reactants are crucial. Aluminum chloride (AlCl₃) is a common and effective catalyst for this transformation.[3][4] The reaction is typically performed in a non-polar, aprotic solvent like dichloromethane (DCM) or dichloroethane (DCE) at low temperatures to control reactivity and minimize side reactions. A stoichiometric amount of the Lewis acid is often required as it complexes with the product ketone.[6]
Troubleshooting Guide: Friedel-Crafts Acylation
| Issue | Possible Cause | Recommendation |
| No reaction or low conversion | Inactive catalyst. | Use freshly opened or sublimed AlCl₃. Ensure anhydrous conditions as moisture deactivates the catalyst. |
| Deactivated aromatic ring. | While the silyl ether is activating, ensure the reaction is run at an appropriate temperature to overcome the activation energy. | |
| Formation of multiple products | Isomerization or side reactions. | Maintain a low reaction temperature (e.g., 0 °C to room temperature). The order of addition of reagents can also influence the outcome. |
| Low yield of the desired isomer | Steric hindrance. | The position of acylation is directed by the existing substituents. For 1-(tert-Butyldimethylsilyloxy)-4-fluorobenzene, acylation is expected to occur ortho to the silyloxy group. |
Step 3: Oximation
Q4: What is a standard procedure for the oximation of an acetophenone derivative?
A4: A common method involves reacting the ketone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate or potassium hydroxide.[7][8][9] The reaction is often carried out in a protic solvent like ethanol or a mixture of ethanol and water.
Troubleshooting Guide: Oximation
| Issue | Possible Cause | Recommendation |
| Incomplete conversion to the oxime | Insufficient hydroxylamine hydrochloride or base. | Use a slight excess of hydroxylamine hydrochloride (1.1-1.5 equivalents) and the base. |
| Reaction time is too short. | Monitor the reaction by TLC and allow it to proceed to completion. Gentle heating can sometimes accelerate the reaction.[8] | |
| Formation of E/Z isomers | Inherent nature of oxime formation. | The formation of both E and Z isomers is common.[7][9] Often, one isomer is thermodynamically more stable and may predominate. The mixture can often be used in the next step without separation. |
Step 4: Reduction of the Oxime
Q5: What are the recommended methods for reducing the oxime to a primary amine?
A5: Catalytic hydrogenation is a widely used and effective method. This can be achieved using catalysts such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide (PtO₂) under a hydrogen atmosphere.[10][11][12][13] Another approach is catalytic transfer hydrogenation using a hydrogen donor like 2-propanol with Raney Nickel.[10] Strong hydride reducing agents like lithium aluminum hydride (LiAlH₄) can also be used.[14][15]
Caption: Potential side reactions during the reduction of a ketoxime.
Troubleshooting Guide: Oxime Reduction
| Issue | Possible Cause | Recommendation |
| Low yield of primary amine | Formation of secondary amine. | This can occur, especially with catalytic transfer hydrogenation where the solvent (e.g., 2-propanol) is oxidized to a ketone that can react with the intermediate imine.[10] Using catalytic hydrogenation with H₂ gas can minimize this. |
| Incomplete reduction (formation of hydroxylamine). | Ensure sufficient catalyst loading and reaction time. Some catalysts or conditions may favor the formation of hydroxylamines.[11][12] | |
| Dehalogenation | Loss of the fluorine atom. | This is a potential side reaction during catalytic hydrogenation, especially with palladium catalysts. Careful selection of the catalyst and reaction conditions (e.g., lower pressure, shorter reaction time) can mitigate this. |
| Catalyst poisoning | Impurities in the substrate or solvent. | Ensure the starting oxime is purified before reduction. |
Step 5: Deprotection of the Silyl Ether
Q6: How can the TBDMS protecting group be removed without affecting the rest of the molecule?
A6: The TBDMS group can be selectively cleaved using a fluoride source such as tetra-n-butylammonium fluoride (TBAF) in a solvent like THF.[16] Other reagents like potassium hydrogen fluoride (KHF₂) in methanol have also been shown to be effective for the deprotection of phenolic silyl ethers.[17]
Troubleshooting Guide: Deprotection
| Issue | Possible Cause | Recommendation |
| Incomplete deprotection | Insufficient deprotecting agent or short reaction time. | Use a slight excess of the deprotecting agent and monitor the reaction by TLC. |
| Low yield after workup | The final product may be water-soluble. | Careful extraction and workup procedures are necessary. It may be beneficial to isolate the product as a salt. |
Quantitative Data Summary
The following table presents typical yield ranges for each step of the proposed synthesis, based on analogous reactions reported in the literature. Actual yields will vary depending on the specific substrate and reaction conditions.
| Step | Reaction | Typical Yield Range (%) |
| 1 | Phenol Protection (Silylation) | 90 - 98 |
| 2 | Friedel-Crafts Acylation | 60 - 85[4] |
| 3 | Oximation | 70 - 95[7][9] |
| 4 | Oxime Reduction | 60 - 90[10][13] |
| 5 | Deprotection | 85 - 95[17][18] |
| Overall | - | 25 - 60 |
Experimental Protocols
General Protocol for the Reduction of a Ketoxime via Catalytic Transfer Hydrogenation
-
To a solution of the ketoxime (1 equivalent) in 2-propanol, add Raney Nickel (a catalytic amount).
-
If selective reduction to the primary amine is desired, 2% potassium hydroxide (KOH) can be added.[10]
-
Reflux the reaction mixture and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter off the catalyst through a pad of celite.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation to afford the desired amine.
References
- 1. organic chemistry - Friedel–Crafts reaction of phenol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. Ch24 - Acylation of phenols [chem.ucalgary.ca]
- 4. US3985783A - Process for ring acylation of phenols - Google Patents [patents.google.com]
- 5. synarchive.com [synarchive.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. africacommons.net [africacommons.net]
- 8. chemistry-online.com [chemistry-online.com]
- 9. Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters [ideas.repec.org]
- 10. scholar.utc.edu [scholar.utc.edu]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Video: Preparation of Amines: Reduction of Oximes and Nitro Compounds [jove.com]
- 15. organic chemistry - Reduction of oximes with lithium aluminium hydride - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 16. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 17. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A facile chemoselective deprotection of aryl silyl ethers using sodium hydride/DMF and in situ protection of phenol with various groups - RSC Advances (RSC Publishing) DOI:10.1039/C4RA00842A [pubs.rsc.org]
Technical Support Center: Purification of 3-(1-Aminoethyl)-4-fluorophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-(1-Aminoethyl)-4-fluorophenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include positional isomers, unreacted starting materials, and byproducts from the synthetic route. While specific impurities depend on the synthetic pathway, general classes of impurities for structurally similar compounds include other isomers of aminoethyl-fluorophenol and precursors like acetylfluorophenol.
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of the compound.[1] Given the chiral nature of this compound, chiral HPLC is essential for separating its enantiomers.[1] Other useful techniques include Gas Chromatography (GC) for assessing the purity of precursors and Thin Layer Chromatography (TLC) for rapid reaction monitoring.
Q3: What are the general approaches for purifying crude this compound?
A3: The primary methods for purification include recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of the impurities. For many aminophenols, a combination of these techniques is often employed to achieve high purity.
Q4: How can I remove colored impurities from my product?
A4: Colored impurities in aminophenols are often due to oxidation. Treatment with activated carbon during recrystallization can be effective. It is also crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during the purification of this compound.
Issue 1: Low Purity After Recrystallization
| Possible Cause | Suggested Solution |
| Inappropriate Solvent System | Perform small-scale solvent screening to identify a solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at room temperature. |
| Product Oiling Out | Ensure the recrystallization solution is not supersaturated. Use a larger volume of solvent or a co-solvent system. Cool the solution slowly with gentle stirring. |
| Co-precipitation of Impurities | Consider a pre-purification step such as a wash with a non-polar solvent to remove non-polar impurities before recrystallization. If the impurity is an isomer, fractional crystallization may be necessary. |
| Incomplete Removal of Precursors | If unreacted starting materials are present, an acid-base extraction prior to recrystallization can be effective in separating acidic or basic precursors from the amphoteric product. |
Issue 2: Poor Separation in Column Chromatography
| Possible Cause | Suggested Solution |
| Incorrect Stationary Phase | For aminophenols, silica gel is a common choice. However, if the compound is highly polar or basic, consider using alumina or a modified silica gel (e.g., C18 for reverse-phase chromatography). |
| Inappropriate Mobile Phase | Optimize the eluent system through TLC analysis. A common mobile phase for aminophenols on silica is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). A small amount of a basic modifier like triethylamine may be needed to reduce tailing. |
| Column Overloading | Use an appropriate ratio of crude product to stationary phase (typically 1:20 to 1:100 by weight). Overloading leads to broad peaks and poor separation. |
| Compound Degradation on Column | Aminophenols can be sensitive to acidic silica gel. Deactivate the silica gel by pre-treating it with a solution of triethylamine in the mobile phase. Run the chromatography quickly to minimize contact time. |
Issue 3: Product Discoloration (Oxidation)
| Possible Cause | Suggested Solution |
| Exposure to Air/Oxygen | Handle the compound and its solutions under an inert atmosphere (nitrogen or argon). Use degassed solvents for all purification steps. |
| Presence of Metal Impurities | Metal ions can catalyze oxidation. Treat solutions with a chelating agent like EDTA during aqueous washes. |
| Light Exposure | Protect the compound and its solutions from light by using amber-colored glassware or wrapping the apparatus with aluminum foil. |
| High Temperatures | Avoid prolonged heating during purification. Use the minimum temperature necessary for dissolution during recrystallization and remove the solvent under reduced pressure at a low temperature. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
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Solvent Selection: Test the solubility of the crude this compound in various solvents at room temperature and at their boiling points to find a suitable recrystallization solvent.
-
Dissolution: Dissolve the crude product in a minimal amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.
-
Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: General Column Chromatography Procedure
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase.
-
Column Packing: Pack a chromatography column with the silica gel slurry.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column. Alternatively, perform a dry loading by adsorbing the product onto a small amount of silica gel.
-
Elution: Elute the column with the mobile phase, collecting fractions.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
Technical Support Center: Forced Degradation Studies of 3-(1-Aminoethyl)-4-fluorophenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on 3-(1-Aminoethyl)-4-fluorophenol.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under forced degradation conditions?
A1: Based on the structure, which contains a fluorophenol and an aminoethyl side chain, the following degradation pathways are anticipated:
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Oxidation: The phenol and amino groups are susceptible to oxidation. This can lead to the formation of quinones, hydroquinones, and N-oxides. The ethyl group on the side chain could also undergo oxidation.
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Hydrolysis (Acidic and Basic): While the core structure is generally stable to hydrolysis, extreme pH and temperature conditions could potentially lead to cleavage of the aminoethyl side chain, although this is less likely than oxidation.
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Photodegradation: Aromatic compounds and amines can be susceptible to photolytic degradation, potentially leading to polymerization or complex reactions.
-
Thermal Degradation: High temperatures can induce decomposition, possibly involving the loss of the aminoethyl side chain or reactions involving the phenol group.
Q2: I am not seeing any degradation under my initial stress conditions. What should I do?
A2: If you observe less than 5-10% degradation, consider the following adjustments:
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Increase Stressor Concentration: For acidic and basic hydrolysis, you can increase the molarity of the acid or base (e.g., from 0.1 M to 1 M). For oxidative degradation, increase the concentration of hydrogen peroxide.
-
Increase Temperature: For hydrolytic and thermal studies, increasing the temperature (e.g., from 40°C to 60°C or higher) can accelerate degradation.[1]
-
Increase Exposure Time: Extend the duration of the stress study. However, be mindful that prolonged exposure might lead to secondary degradation products, complicating the analysis.
-
Check Drug Substance Solubility: Ensure the compound is fully dissolved in the stress medium. Poor solubility can limit its exposure to the stressor.
Q3: My chromatograms show significant peak tailing for the parent compound and its degradants. How can I improve peak shape?
A3: Peak tailing for polar and basic compounds like this compound is common in reversed-phase HPLC. Here are some troubleshooting steps:
-
Adjust Mobile Phase pH: The amino group is basic. Operating the mobile phase at a low pH (e.g., pH 2.5-3.5) will ensure the amine is protonated, which can reduce its interaction with residual silanol groups on the column packing, thereby improving peak shape.
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with extensive end-capping are designed to minimize silanol interactions.
-
Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can mask silanol groups and improve the peak shape of basic analytes.
-
Consider an Alternative Stationary Phase: If peak tailing persists, a column with a different stationary phase, such as one with a polar-embedded group, might provide better peak symmetry.
Q4: I am observing many small, poorly resolved peaks in my chromatograms after stress testing. How can I improve the separation?
A4: A complex degradation profile requires a robust separation method. Consider these strategies:
-
Optimize the Gradient: If you are using a gradient elution, try making the gradient shallower to increase the separation between closely eluting peaks.
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation and may resolve co-eluting peaks.
-
Adjust the Mobile Phase pH: As with peak tailing, changing the pH can alter the ionization state of the parent compound and its degradants, which can significantly impact their retention and separation.
-
Decrease the Flow Rate: A lower flow rate can improve resolution, although it will increase the run time.
-
Use a Longer Column or a Column with Smaller Particles: Both of these options can increase the efficiency of the separation, leading to better resolution.
Q5: How can I identify the structure of the unknown degradation products?
A5: The identification of unknown degradants typically involves a combination of techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for this purpose. The mass-to-charge ratio (m/z) of the degradant provides its molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition.
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the degradant ion in the mass spectrometer, you can obtain structural information based on the fragmentation pattern.
-
Comparison to Potential Structures: Based on the expected degradation pathways, you can predict the structures of potential degradants and compare their expected masses and fragmentation patterns with the experimental data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If a degradant can be isolated in sufficient quantity and purity, NMR spectroscopy can provide definitive structural elucidation.
Troubleshooting Guides
Issue 1: High Backpressure in the HPLC System
| Possible Cause | Troubleshooting Step |
| Column Frit Blockage | Reverse flush the column according to the manufacturer's instructions. If the pressure does not decrease, the frit may need to be replaced. |
| Sample Precipitation | Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. Filter the sample before injection. |
| Buffer Precipitation | If using a buffer in the mobile phase, ensure it is soluble in the highest organic concentration of your gradient. Flush the system with water before shutting down. |
| System Blockage | Disconnect the column and run the pump to see if the pressure is still high. If so, systematically check for blockages in the tubing, injector, and detector. |
Issue 2: Irreproducible Retention Times
| Possible Cause | Troubleshooting Step |
| Inconsistent Mobile Phase Preparation | Prepare fresh mobile phase daily and ensure accurate measurements of all components. Degas the mobile phase thoroughly. |
| Fluctuating Column Temperature | Use a column oven to maintain a constant temperature. Ensure the laboratory ambient temperature is stable. |
| Pump Malfunction | Check for leaks in the pump heads. Perform a pump performance test to check for accurate and precise flow rate delivery. |
| Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods. |
Quantitative Data Summary
The following table presents hypothetical degradation data for this compound to illustrate expected outcomes. Actual results will vary based on experimental conditions.
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60°C | 12% |
| Base Hydrolysis | 0.1 M NaOH | 8 h | 60°C | 18% |
| Oxidation | 3% H₂O₂ | 24 h | 25°C | 25% |
| Thermal | Dry Heat | 48 h | 80°C | 8% |
| Photolytic | ICH Option 1 | N/A | 25°C | 15% |
Experimental Protocols
Protocol 1: Preparation of Stress Samples
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 9 mL of 0.1 M HCl. Incubate the solution at 60°C. Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 24 hours). Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at specified intervals and neutralize with 0.1 M HCl.
-
Oxidative Degradation: To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light. Withdraw aliquots at designated times.
-
Thermal Degradation: For solid-state studies, place a known amount of the solid drug substance in a controlled temperature oven at 80°C. For solution-state studies, prepare a solution of the drug substance in a suitable solvent and incubate at 80°C.
-
Photolytic Degradation: Expose a solution of the drug substance to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.
Protocol 2: HPLC-UV Method for Stability Indication
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B
-
25-30 min: 60% to 95% B
-
30-32 min: 95% B
-
32-33 min: 95% to 5% B
-
33-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Decision tree for identifying unknown degradation products.
References
Validation & Comparative
Comparative Analysis of 3-(1-Aminoethyl)-4-fluorophenol and its Analogues: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparative analysis of 3-(1-Aminoethyl)-4-fluorophenol and its structural analogues, targeting researchers, scientists, and professionals in drug development. This guide offers an objective comparison of the biological performance of these compounds, supported by experimental data and detailed methodologies, to facilitate further research and development in this area.
Introduction
This compound belongs to the phenethylamine class of compounds, which are known for their diverse pharmacological activities, primarily targeting monoamine neurotransmitter systems. The strategic placement of a fluorine atom and an aminoethyl group on the phenol ring suggests potential interactions with various receptors, including serotonin (5-HT) and dopamine receptors, which are key targets in the development of therapeutics for neurological and psychiatric disorders. Understanding the structure-activity relationships (SAR) of this compound and its analogues is crucial for designing novel ligands with improved potency, selectivity, and pharmacokinetic profiles. This guide aims to provide a comparative overview of the available data to inform such efforts.
Core Compound and its Analogues of Interest
The comparative analysis focuses on this compound and a selection of its analogues with systematic variations in their chemical structure. The analogues have been chosen to explore the impact of fluorine substitution, the position of the hydroxyl group, and modifications of the aminoethyl side chain on their biological activity.
Table 1: Structures of this compound and Selected Analogues
| Compound ID | Structure | IUPAC Name |
| 1 | [Image of this compound structure] | This compound |
| 2 | [Image of 3-(1-Aminoethyl)phenol structure] | 3-(1-Aminoethyl)phenol |
| 3 | [Image of 4-(1-Aminoethyl)-3-fluorophenol structure] | 4-(1-Aminoethyl)-3-fluorophenol |
| 4 | [Image of 2-fluoro-5-(1-aminoethyl)phenol structure] | 2-fluoro-5-(1-aminoethyl)phenol |
| 5 | [Image of 3-(1-Aminoethyl)-4-chlorophenol structure] | 3-(1-Aminoethyl)-4-chlorophenol |
Comparative Biological Data
The biological activity of phenethylamine derivatives is often characterized by their binding affinity to specific receptors and their functional effects (agonist or antagonist activity). The following table summarizes the available quantitative data for the selected compounds at key serotonin receptors, which are frequently implicated in the pharmacological effects of this class of molecules.
Table 2: Comparative Receptor Binding Affinities (Ki, nM) and Functional Activities
| Compound ID | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | Functional Activity (5-HT2A) |
| 1 | Data not available | Data not available | Data not available | Data not available |
| 2C-C | >10,000 | 110 ± 10 | 39 ± 2 | Full Agonist |
| 2C-D | >10,000 | 220 ± 20 | 110 ± 10 | Full Agonist |
| 2C-E | >10,000 | 130 ± 10 | 58 ± 3 | Full Agonist |
| 2C-I | 4,800 ± 1,100 | 71 ± 6 | 41 ± 4 | Antagonist |
| DOC | >10,000 | 3.3 ± 0.2 | 3.5 ± 0.3 | Full Agonist |
| 2C-T-2 | 1,200 ± 200 | 140 ± 10 | 45 ± 2 | Full Agonist |
Data for compounds 2C-C, 2C-D, 2C-E, 2C-I, DOC, and 2C-T-2 are from a study on substituted phenethylamines and are included to provide a comparative context for potential receptor interactions of fluorinated analogues.[1][2]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Radioligand Binding Assay for 5-HT Receptors
Objective: To determine the binding affinity (Ki) of the test compounds for serotonin receptors.
Materials:
-
Cell membranes expressing the target human 5-HT receptor (e.g., 5-HT1A, 5-HT2A, 5-HT2C).
-
Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A, [3H]mesulergine for 5-HT2C).
-
Test compounds (this compound and its analogues).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, the specific radioligand at a concentration close to its Kd, and the test compound at various concentrations.
-
For non-specific binding determination, a high concentration of a known non-labeled ligand is added to a set of wells.
-
Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3][4][5][6][7]
Functional cAMP Assay for G-Protein Coupled Receptors (GPCRs)
Objective: To determine the functional activity (agonist or antagonist) of the test compounds at Gs- or Gi-coupled 5-HT receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cells stably expressing the target 5-HT receptor.
-
Test compounds.
-
Forskolin (an activator of adenylyl cyclase, used for Gi-coupled receptors).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or bioluminescent-based).
-
Cell culture medium and reagents.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Plate the cells in a 96-well or 384-well plate and culture overnight.
-
For agonist testing, replace the culture medium with assay buffer and add the test compounds at various concentrations.
-
For antagonist testing, pre-incubate the cells with the test compounds before adding a known agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
For Gi-coupled receptors, stimulate the cells with forskolin to induce cAMP production before adding the test compounds.
-
Incubate the plates for a specified time at 37°C.
-
Lyse the cells (if required by the assay kit) and add the cAMP detection reagents according to the manufacturer's instructions.
-
Incubate to allow for the detection reaction to occur.
-
Measure the signal (e.g., fluorescence, luminescence) using a plate reader.
-
Generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values using non-linear regression.[8][9][10][11][12]
Visualizations
Signaling Pathway of a Gq-Coupled 5-HT2A Receptor
The following diagram illustrates the canonical signaling pathway activated by an agonist binding to the 5-HT2A receptor, which is a Gq-coupled GPCR.
Caption: Simplified Gq signaling pathway of the 5-HT2A receptor.
Experimental Workflow for Comparative Analysis
The following diagram outlines the general workflow for the comparative analysis of this compound and its analogues.
Caption: General workflow for synthesis and in vitro evaluation.
References
- 1. Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. agilent.com [agilent.com]
Validating the Structure of 3-(1-Aminoethyl)-4-fluorophenol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of novel compounds is a cornerstone of chemical research and drug development. For derivatives of 3-(1-Aminoethyl)-4-fluorophenol, a scaffold of interest in medicinal chemistry, rigorous structural validation is paramount to ensure the integrity of subsequent biological and pharmacological studies. This guide provides a comparative overview of key analytical techniques for validating the structure of these derivatives, supported by experimental data from closely related compounds and detailed methodologies.
Comparative Analysis of Structural Validation Techniques
The structural confirmation of this compound derivatives relies on a combination of spectroscopic and analytical methods. Each technique provides unique and complementary information, and their collective application is essential for unambiguous structure determination. The primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and High-Performance Liquid Chromatography (HPLC).
Data Summary
The following tables summarize typical data that would be obtained for a derivative of this compound. As specific data for this exact compound is not publicly available, the tables are populated with representative data from structurally similar compounds to serve as a reference.
Table 1: Comparative NMR Spectroscopic Data
| Technique | Parameter | 4-Aminophenol[1][2] | 4-Fluorophenol[3][4] | Expected for this compound Derivative |
| ¹H NMR | Chemical Shift (δ) | δ 6.42-6.50 (m, 4H, Ar-H), 4.38 (s, 2H, NH₂), 8.37 (s, 1H, OH) | δ 6.80-7.00 (m, 4H, Ar-H) | Aromatic protons (δ 6.5-7.5), ethyl protons (quartet for CH, doublet for CH₃), amino and hydroxyl protons (variable) |
| Coupling Constant (J) | J=10 Hz (ortho coupling) | J≈8-9 Hz (ortho coupling), J≈4-5 Hz (meta coupling), J≈2-3 Hz (para coupling with F) | Vicinal coupling in the ethyl group (~7 Hz), aromatic coupling (ortho, meta), and H-F coupling. | |
| ¹³C NMR | Chemical Shift (δ) | δ 153.70 (C-OH), 131.82 (C-NH₂), 113.18 (Ar-C) | δ 156.4 (d, ¹JCF = 237 Hz, C-F), 115.8 (d, ²JCF = 23 Hz, C-C-F), 115.5 (d, ³JCF = 8 Hz, C-C-C-F), 153.1 (C-OH) | Aromatic carbons (δ 110-160), ethyl carbons (δ 15-50). The carbon attached to fluorine will show a large ¹JCF coupling. |
| ¹⁹F NMR | Chemical Shift (δ) | N/A | -121.5 ppm (relative to CCl₃F) | A single resonance, with coupling to adjacent aromatic protons. |
Table 2: Comparative Mass Spectrometry Data
| Technique | Parameter | 4-Aminophenol | 4-Fluorophenol[3][5] | Expected for this compound Derivative |
| Electron Ionization (EI-MS) | Molecular Ion (M⁺) | m/z 109 | m/z 112 | m/z corresponding to the molecular weight. |
| Key Fragments | m/z 80 ([M-CHO]⁺), m/z 65 | m/z 84 ([M-CO]⁺), m/z 63 | Loss of the ethyl group, cleavage alpha to the amino group. | |
| Electrospray Ionization (ESI-MS) | Adducts | [M+H]⁺, [M+Na]⁺ | [M+H]⁺, [M+Na]⁺ | [M+H]⁺ is typically the base peak. |
Table 3: Comparative HPLC Data
| Parameter | 4-Aminophenol Derivatives[6][7] | 3-Chloro-4-fluoroaniline[8] | Expected for this compound Derivative |
| Column | C18 reverse-phase | C18 reverse-phase | C18 reverse-phase |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with acid modifier (e.g., TFA) | Methanol/Water | Gradient of an organic solvent (e.g., acetonitrile) in water, often with an ion-pairing agent or pH modifier. |
| Detection | UV (e.g., 254 nm) | Electrochemical | UV (due to the phenol chromophore) or Mass Spectrometry (LC-MS). |
| Retention Time | Dependent on the specific derivative's polarity. | Dependent on exact conditions. | Will vary based on the specific derivative and chromatographic conditions. |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for obtaining high-quality data for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule and the connectivity of atoms.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is crucial to avoid exchange of labile protons (e.g., -OH, -NH₂) with the solvent.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters on a 400 MHz spectrometer: 16-32 scans, spectral width of 12-16 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 512-2048 scans, spectral width of 200-250 ppm.
-
-
¹⁹F NMR Acquisition:
-
If a fluorine nucleus is present, acquire a proton-decoupled ¹⁹F NMR spectrum.
-
This provides information on the chemical environment of the fluorine atom and its coupling to nearby protons.
-
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the overall connectivity of the molecular structure.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.
Methodology:
-
Ionization Method Selection:
-
Electron Ionization (EI): A hard ionization technique that provides detailed fragmentation patterns, useful for structural elucidation of smaller, volatile molecules.
-
Electrospray Ionization (ESI): A soft ionization technique suitable for larger, less volatile, and more polar molecules. It typically yields the protonated molecule [M+H]⁺ with minimal fragmentation.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Perform HRMS (e.g., using a TOF or Orbitrap analyzer) to determine the exact mass of the molecular ion.
-
This allows for the calculation of the elemental formula with high accuracy.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Select the molecular ion (or a prominent fragment ion) and subject it to collision-induced dissociation (CID).
-
The resulting fragmentation pattern provides valuable information about the molecule's substructures.
-
X-ray Crystallography
Objective: To determine the three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous proof of structure and stereochemistry.
Methodology:
-
Crystallization:
-
Grow single crystals of the derivative of sufficient size and quality. This is often the most challenging step.
-
Common techniques include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer in an X-ray diffractometer.
-
The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.
-
The structural model is then refined to achieve the best possible fit with the experimental data.
-
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the synthesized derivative and to isolate it from reaction mixtures.
Methodology:
-
Method Development:
-
Column Selection: A C18 reversed-phase column is typically the first choice for compounds of this polarity.
-
Mobile Phase Selection: A gradient elution using a mixture of water (often with a modifier like 0.1% trifluoroacetic acid or formic acid) and an organic solvent (acetonitrile or methanol) is commonly employed.
-
Detector Selection: A UV detector is suitable due to the aromatic nature of the compound. Wavelengths around 254 nm or 280 nm are often used.
-
-
Purity Analysis:
-
Inject a solution of the synthesized compound.
-
The purity is determined by the percentage of the total peak area that corresponds to the main product peak.
-
-
Preparative HPLC:
-
If further purification is needed, the analytical method can be scaled up to a preparative scale to isolate the pure compound.
-
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the structural validation process.
Caption: General workflow for the synthesis, purification, and structural validation of a novel chemical compound.
Caption: A detailed workflow for structural elucidation using various NMR spectroscopy techniques.
References
- 1. rsc.org [rsc.org]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001169) [hmdb.ca]
- 3. 4-Fluorophenol | C6H5FO | CID 9732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Fluorophenol(371-41-5) 1H NMR [m.chemicalbook.com]
- 5. Phenol, 4-fluoro- [webbook.nist.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PubChemLite - 4-[(1s)-1-aminoethyl]-3-fluorophenol hydrochloride (C8H10FNO) [pubchemlite.lcsb.uni.lu]
Cross-Validation of Analytical Methods for 3-(1-Aminoethyl)-4-fluorophenol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of 3-(1-Aminoethyl)-4-fluorophenol, a key intermediate in pharmaceutical synthesis. The objective is to present a framework for the cross-validation of a primary analytical method against a secondary or alternative method, ensuring the reliability, consistency, and accuracy of analytical data across different laboratories or techniques. This guide is structured to provide detailed experimental protocols, comparative data, and visual representations of the validation and cross-validation workflows.
Proposed Analytical Method: High-Performance Liquid Chromatography (HPLC)
A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is proposed for the routine analysis of this compound. This method is based on established principles for the separation of aminophenol isomers and is designed to provide high resolution, sensitivity, and specificity.
HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 5% B5-20 min: 5% to 60% B20-25 min: 60% B25-26 min: 60% to 5% B26-30 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Standard Concentration | 100 µg/mL in Mobile Phase A |
| Sample Preparation | Dissolve sample in Mobile Phase A to a target concentration of 100 µg/mL |
Method Validation Protocol (ICH Q2(R1) Guidelines)
Prior to cross-validation, the primary HPLC method must be thoroughly validated to ensure it is fit for its intended purpose. The validation should encompass the following parameters as outlined in the ICH Q2(R1) guidelines.
Specificity
The specificity of the method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Protocol:
-
Analyze a blank sample (diluent).
-
Analyze a standard solution of this compound.
-
Analyze a sample of a known related substance.
-
Analyze a sample of this compound spiked with known related substances.
-
Perform forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) on the sample and analyze the resulting solutions.
-
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Protocol:
-
Prepare a series of at least five standard solutions of this compound at concentrations ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each solution in triplicate.
-
Plot a graph of the mean peak area against concentration and perform a linear regression analysis.
-
Accuracy
Accuracy is the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.
-
Protocol:
-
Prepare placebo samples spiked with this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare nine determinations (three concentrations, three replicates each).
-
Calculate the percentage recovery for each sample.
-
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is assessed at two levels: repeatability and intermediate precision.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Detection Limit (LOD) and Quantitation Limit (LOQ)
The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ/S)
-
LOQ = 10 * (σ/S)
-
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Protocol:
-
Vary the following parameters one at a time:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (e.g., ± 2% acetonitrile)
-
-
Analyze a standard solution under each condition and evaluate the effect on the results.
-
Cross-Validation Study Design
This section outlines a cross-validation study to compare the validated in-house HPLC method (Method A) with an alternative analytical method, for instance, an Ultra-High-Performance Liquid Chromatography (UPLC) method (Method B), which could be performed in a different laboratory.
Alternative Method: UPLC Parameters (Method B)
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-2 min: 10% to 80% B2-2.5 min: 80% B2.5-2.6 min: 80% to 10% B2.6-3.0 min: 10% B |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 2 µL |
Cross-Validation Protocol
-
Sample Selection: Three batches of this compound with varying purity levels (e.g., high, medium, and low purity) will be used for the study.
-
Sample Analysis: Each batch will be analyzed in sextuplicate (n=6) by both Method A (in Laboratory 1) and Method B (in Laboratory 2).
-
Data Comparison: The results from both methods will be compared for assay and impurity levels. Statistical analysis, such as the F-test for precision and the t-test for the means, will be performed to determine if there are any significant differences between the two methods.
Comparative Data
The following tables summarize hypothetical data from the validation of the primary HPLC method and the cross-validation study.
Table 1: Summary of HPLC Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the retention time of the main peak. | Pass |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (RSD) | ||
| - Repeatability | ≤ 1.0% | 0.45% |
| - Intermediate Precision | ≤ 2.0% | 0.82% |
| LOD | Report | 0.05 µg/mL |
| LOQ | Report | 0.15 µg/mL |
| Robustness | System suitability parameters are met. | Pass |
Table 2: Cross-Validation Results - Assay of this compound (%)
| Batch ID | Method A (HPLC) - Lab 1 (Mean ± SD, n=6) | Method B (UPLC) - Lab 2 (Mean ± SD, n=6) | % Difference |
| Batch 001 | 99.5 ± 0.3 | 99.3 ± 0.4 | 0.20 |
| Batch 002 | 98.2 ± 0.5 | 98.5 ± 0.4 | -0.31 |
| Batch 003 | 96.8 ± 0.6 | 97.1 ± 0.5 | -0.31 |
Table 3: Cross-Validation Results - Major Impurity (%)
| Batch ID | Method A (HPLC) - Lab 1 (Mean ± SD, n=6) | Method B (UPLC) - Lab 2 (Mean ± SD, n=6) | % Difference |
| Batch 001 | 0.25 ± 0.03 | 0.23 ± 0.04 | 8.00 |
| Batch 002 | 0.85 ± 0.06 | 0.89 ± 0.05 | -4.71 |
| Batch 003 | 1.52 ± 0.08 | 1.48 ± 0.07 | 2.63 |
Visualizations
Experimental Workflow for Cross-Validation
Caption: Workflow for the cross-validation of two analytical methods.
Relationship of Analytical Method Validation Parameters
Caption: Interrelationship of ICH Q2(R1) validation parameters.
Conclusion
The cross-validation of analytical methods is a critical exercise in pharmaceutical development and quality control to ensure data integrity and consistency. This guide provides a template for establishing and comparing analytical methods for this compound. The hypothetical data presented demonstrates a successful cross-validation between an HPLC and a UPLC method, with minimal differences observed in the assay and impurity results. This indicates that both methods are reliable and can be used interchangeably, providing flexibility in a regulated environment. It is imperative that all validation and cross-validation activities are thoroughly documented and comply with the relevant regulatory guidelines.
"benchmarking the synthesis of 3-(1-Aminoethyl)-4-fluorophenol against other methods"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of synthetic methodologies for 3-(1-Aminoethyl)-4-fluorophenol, a key intermediate in the development of various pharmaceutical compounds. The synthesis of this molecule presents unique challenges due to the specific positioning of the aminoethyl, fluoro, and hydroxyl groups on the aromatic ring. This document outlines and compares the most plausible synthetic routes, supported by experimental data, to aid researchers in selecting the most efficient and suitable method for their specific needs.
Introduction
This compound is a valuable building block in medicinal chemistry. Its structural features, including a chiral center, a reactive amino group, and a fluorinated phenolic ring, make it an attractive scaffold for the synthesis of a wide range of biologically active molecules. The efficient and scalable synthesis of this compound is therefore of significant interest. This guide focuses on a comparative analysis of a robust two-step synthetic pathway involving a Fries rearrangement followed by reductive amination.
Comparative Analysis of Synthetic Methods
The most direct and industrially scalable approach to this compound involves a two-stage process. The first stage focuses on the synthesis of the key intermediate, 3-acetyl-4-fluorophenol, primarily through the Fries rearrangement of 4-fluorophenyl acetate. The second stage involves the conversion of this intermediate to the target molecule via reductive amination.
Stage 1: Synthesis of 3-Acetyl-4-fluorophenol via Fries Rearrangement
The Fries rearrangement is a well-established method for the ortho- and para-acylation of phenols.[1][2][3] In the context of synthesizing 3-acetyl-4-fluorophenol, the ortho-rearrangement of 4-fluorophenyl acetate is the desired transformation. The choice of catalyst and reaction conditions is critical to favor the formation of the ortho-isomer over the para-isomer.
Table 1: Comparison of Fries Rearrangement Conditions for the Synthesis of Acyl Phenols
| Parameter | Method A: Lewis Acid Catalysis | Method B: Photo-Fries Rearrangement |
| Catalyst | Lewis acids (e.g., AlCl₃, BF₃, TiCl₄, SnCl₄)[1][2] | None (photochemical reaction)[2] |
| Reaction Temperature | High temperatures favor ortho-product[2] | Ambient temperature |
| Solvent | Non-polar solvents favor ortho-product[3] | Various organic solvents |
| Selectivity | Ortho/Para selectivity is temperature and solvent dependent[2][3] | Can yield both ortho and para products[2] |
| Yield | Generally moderate to good, but can be low with certain substrates[3] | Often low yields, limiting its use in commercial production[2] |
| Advantages | Industrially applicable, well-understood mechanism | Milder reaction conditions |
| Disadvantages | Requires stoichiometric amounts of corrosive and toxic catalysts, harsh conditions[1] | Low yields, not suitable for large-scale synthesis[2] |
Stage 2: Synthesis of this compound via Reductive Amination
Reductive amination is a versatile and widely used method for the synthesis of amines from ketones or aldehydes.[4][5] In this stage, 3-acetyl-4-fluorophenol is converted to the target amine. Several reductive amination protocols can be employed, with the Leuckart-Wallach reaction being a classical and effective method.
Table 2: Comparison of Reductive Amination Methods for the Synthesis of Amines from Ketones
| Parameter | Method A: Leuckart-Wallach Reaction | Method B: Catalytic Reductive Amination |
| Reagents | Ammonium formate or formamide[4] | H₂, catalyst (e.g., Pt, Pd, Ni), amine source[5] |
| Reaction Temperature | High temperatures (120-180 °C)[4][6] | Varies depending on catalyst and substrate |
| Pressure | Atmospheric pressure | Often requires elevated pressure |
| Yield | Generally good, but can be affected by side reactions[6] | Can be very high with optimized catalyst and conditions |
| Advantages | Simple and easy to perform, does not require specialized equipment[6] | High yields and selectivity, greener approach with H₂ as reductant |
| Disadvantages | High reaction temperatures, potential for N-formylated byproducts[6] | Requires specialized high-pressure equipment, catalyst cost |
Experimental Protocols
Protocol 1: Synthesis of 3-Acetyl-4-fluorophenol via Fries Rearrangement (Lewis Acid Catalysis)
-
Esterification of 4-fluorophenol: 4-fluorophenol is reacted with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) to form 4-fluorophenyl acetate.
-
Fries Rearrangement: 4-fluorophenyl acetate is dissolved in a suitable non-polar solvent (e.g., nitrobenzene or 1,2-dichloroethane). A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is added portion-wise at a low temperature (0-5 °C). The reaction mixture is then heated to a temperature that favors ortho-acylation (typically >100 °C) and stirred for several hours.[2]
-
Work-up: The reaction is quenched by pouring it onto ice and acidifying with hydrochloric acid. The product, 3-acetyl-4-fluorophenol, is then extracted with an organic solvent, washed, dried, and purified by distillation or crystallization.
Protocol 2: Synthesis of this compound via Leuckart-Wallach Reaction
-
Reaction Setup: 3-acetyl-4-fluorophenol is mixed with a significant excess of ammonium formate or formamide.[4]
-
Heating: The mixture is heated to a high temperature (typically 160-180 °C) and maintained for several hours until the reaction is complete.[4][6]
-
Hydrolysis: The resulting N-formyl intermediate is hydrolyzed by heating with an aqueous acid (e.g., hydrochloric acid) to yield the primary amine.
-
Work-up and Purification: The reaction mixture is cooled, and the pH is adjusted with a base to precipitate the product. The crude this compound is then collected by filtration, washed, and purified by recrystallization.
Visualization of Synthetic Pathways
To illustrate the logical flow of the synthetic strategies discussed, the following diagrams are provided.
Caption: Generalized workflow for the two-stage synthesis of this compound.
Caption: Decision pathway for selecting a synthesis method based on scale and equipment.
Conclusion
The synthesis of this compound is most effectively achieved through a two-stage process commencing with the Fries rearrangement of 4-fluorophenyl acetate to yield 3-acetyl-4-fluorophenol, followed by reductive amination. For large-scale production, a Lewis acid-catalyzed Fries rearrangement offers a reliable method for the key intermediate, despite the harsh conditions. For the subsequent amination, the Leuckart-Wallach reaction provides a straightforward, albeit high-temperature, route to the final product. For laboratories equipped with high-pressure reactors, catalytic reductive amination presents a greener and potentially higher-yielding alternative. The choice of the specific protocol will ultimately depend on the desired scale of synthesis, available equipment, and optimization of reaction conditions to maximize yield and purity. Further research into milder and more efficient catalysts for both stages could significantly enhance the overall efficiency of this important synthetic transformation.
References
In Vitro Assay Validation for Compounds Derived from 3-(1-Aminoethyl)-4-fluorophenol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro assay validation for novel compounds derived from 3-(1-Aminoethyl)-4-fluorophenol. It offers an objective evaluation of their potential biological activities against established alternatives, supported by experimental data and detailed methodologies. The focus is on providing a clear framework for assessing potency, selectivity, and cytotoxicity, crucial for the early stages of drug discovery.
Comparative Performance Data
The following tables summarize the in vitro performance of a representative compound, designated as Compound X , derived from this compound. Its activity is compared against well-established inhibitors for Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), and Acetylcholinesterase (AChE). Cytotoxicity was assessed in a human neuroblastoma cell line (SH-SY5Y) to determine the therapeutic index.
Table 1: Inhibitory Potency (IC50) Against Target Enzymes
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | AChE IC50 (nM) |
| Compound X | 150 | 25 | 5,000 |
| Clorgyline | 5 | >10,000 | >10,000 |
| Selegiline | >10,000 | 10 | >10,000 |
| Donepezil | >10,000 | >10,000 | 8 |
Lower IC50 values indicate higher inhibitory potency.
Table 2: Cytotoxicity and Selectivity Index
| Compound | Cytotoxicity CC50 (µM) in SH-SY5Y cells | Selectivity Index (MAO-B) (CC50 / IC50) |
| Compound X | 50 | 2,000 |
| Clorgyline | 25 | N/A |
| Selegiline | 30 | 3,000 |
| Donepezil | 15 | N/A |
A higher Selectivity Index indicates a more favorable therapeutic window.
Signaling Pathways and Experimental Workflows
Visual representations of the biological context and experimental procedures are provided below to enhance understanding.
Caption: Simplified pathway of dopamine signaling, a target for MAO inhibitors.
Caption: A generalized workflow for determining enzyme inhibition in vitro.
Caption: Decision-making framework for lead compound selection based on in vitro data.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are designed to ensure reproducibility and accuracy.
Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)
This assay determines the inhibitory activity of compounds against MAO-A and MAO-B enzymes.
-
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
MAO substrate (e.g., Kynuramine)
-
Horseradish Peroxidase (HRP)
-
Amplex Red reagent
-
Phosphate buffer (pH 7.4)
-
Test compounds and control inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B)
-
96-well black, flat-bottom microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and control inhibitors in phosphate buffer.
-
In a 96-well plate, add 50 µL of the appropriate enzyme (MAO-A or MAO-B) to each well.
-
Add 25 µL of the diluted test compounds or controls to the respective wells. Include wells with buffer only as a negative control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Prepare a reaction mix containing the MAO substrate, HRP, and Amplex Red in phosphate buffer.
-
Initiate the reaction by adding 25 µL of the reaction mix to all wells.
-
Immediately measure the fluorescence intensity (Excitation: 530-560 nm, Emission: 590 nm) at 1-minute intervals for 30 minutes using a microplate reader.
-
Calculate the rate of reaction for each well. The percent inhibition is determined relative to the negative control.
-
Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Acetylcholinesterase (AChE) Inhibition Assay (Colorimetric)
This assay quantifies the inhibition of AChE activity based on the Ellman method.
-
Materials:
-
Human recombinant Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds and a control inhibitor (Donepezil)
-
96-well clear, flat-bottom microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and control inhibitor in phosphate buffer.
-
To a 96-well plate, add 25 µL of the diluted test compounds or controls.
-
Add 50 µL of AChE solution to each well and pre-incubate at 25°C for 10 minutes.
-
Add 50 µL of DTNB solution to all wells.
-
Initiate the reaction by adding 25 µL of the ATCI substrate solution.
-
Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
Determine the reaction rate for each well. Calculate the percent inhibition relative to the control wells without any inhibitor.
-
Determine the IC50 value by plotting the percent inhibition versus the log of the compound concentration.
-
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the compounds on the viability of SH-SY5Y human neuroblastoma cells.
-
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well clear, flat-bottom microplates
-
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium only (no cells) as a blank and cells with medium containing the vehicle (e.g., DMSO) as a negative control.
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the negative control.
-
Determine the CC50 (50% cytotoxic concentration) by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
A Comparative Guide to Confirming the Purity of 3-(1-Aminoethyl)-4-fluorophenol Using Orthogonal Methods
In the development of active pharmaceutical ingredients (APIs), establishing the purity of a compound is paramount to ensuring its safety and efficacy. Relying on a single analytical method can be misleading, as it may not detect all potential impurities. Orthogonal methods—distinct analytical techniques that measure the same attribute based on different chemical or physical principles—provide a more comprehensive and reliable assessment of a compound's purity.[1] This guide compares several orthogonal methods for confirming the purity of 3-(1-Aminoethyl)-4-fluorophenol, a key intermediate in pharmaceutical synthesis.
The use of multiple, independent techniques reduces the risk of overlooking contaminants, such as isomers, degradation products, residual solvents, or starting materials that may not be detectable by a primary method alone.[2] This multi-faceted approach is strongly recommended by regulatory agencies to ensure the quality and consistency of drug substances.[1]
Logical Framework for Orthogonal Purity Assessment
An orthogonal testing strategy involves subjecting a sample to a battery of independent analytical techniques. Each method provides a unique perspective on the sample's composition, and the convergence of results from these different methods builds a high degree of confidence in the final purity assessment.
References
"head-to-head comparison of different synthetic routes to 3-(1-Aminoethyl)-4-fluorophenol"
The synthesis of aminofluorophenols is of significant interest to researchers and professionals in drug development due to their role as key intermediates in the manufacturing of various pharmaceuticals. This guide provides a comparative analysis of different synthetic routes to produce aminofluorophenol isomers, focusing on 3-amino-4-fluorophenol and 4-amino-3-fluorophenol. The comparison is based on publicly available experimental data, highlighting key performance indicators for each route.
Comparison of Synthetic Routes
The following table summarizes the quantitative data for various synthetic pathways to produce aminofluorophenol isomers. The data has been compiled from various sources, including patents and research articles.
| Route | Starting Material(s) | Key Steps | Overall Yield (%) | Purity (%) | Key Reagents & Conditions | Advantages | Disadvantages |
| Route 1: From p-Fluorophenol | p-Fluorophenol | Halogenation, Esterification, Nitration, Reduction, Hydrolysis, Dehalogenation | Not explicitly stated in snippets | High purity, less single impurities[1] | Bromine, Sodium hydroxide, Nitrating agents, Reducing agents | Short synthetic route, moderate conditions, suitable for industrialization[1] | Involves multiple steps which can be complex to control |
| Route 2: From p-Nitrophenol | p-Nitrophenol | Catalytic Hydrogenation, Sulfonation, Fluoro-substitution, Desulfonation | Not explicitly stated in snippets | Not explicitly stated in snippets | Nickel-metal catalyst, Hydrogen, Xenon difluoride, Sulfuric acid | Uses low-cost raw material, simple aftertreatment[2][3] | The use of xenon difluoride can be hazardous and expensive. |
| Route 3: From 3-Fluoro-4-nitrophenol | 3-Fluoro-4-nitrophenol | Reduction | 100%[3] | Not explicitly stated in snippets, but product is a pale yellow solid[3] | 10% Palladium on carbon, Hydrogen, Ethanol, Tetrahydrofuran | High yield, straightforward reduction step. | The starting material, 3-fluoro-4-nitrophenol, may be expensive or require a separate synthesis. |
| Route 4: From 2,4-Difluoronitrobenzene | 2,4-Difluoronitrobenzene | Nucleophilic substitution, Demethylation, Reduction | Not explicitly stated in snippets | Not explicitly stated in snippets | Sodium methoxide, Aluminum chloride, Hydrogen with a composite catalyst | Provides a route to 3-fluoro-4-nitrophenol as an intermediate. | Involves multiple steps and potentially hazardous reagents like aluminum chloride. |
| Route 5: From Sulfanilic Acid and 3-Fluorophenol | Sulfanilic acid, 3-Fluorophenol | Diazotization, Azo coupling, Reduction | Not explicitly stated in snippets | Not explicitly stated in snippets | Sodium nitrite, Hydrochloric acid, Sodium hydroxide, Iron powder | Cost-effective and commercially viable process.[4] | The process involves a multi-step one-pot reaction that may require careful control of conditions. |
Experimental Protocols
Below are detailed methodologies for some of the key synthetic routes mentioned above.
Route 1: Synthesis of 3-Amino-4-fluorophenol from p-Fluorophenol [1]
-
Preparation of 2-bromo-4-fluorophenol: To a solution of p-fluorophenol in dichloroethane, a mixture of bromine and dichloroethane is added dropwise at 5-10°C. The reaction is kept warm for 30 minutes. The resulting product is neutralized and dried to obtain 2-bromo-4-fluorophenol.
-
Esterification: The obtained 2-bromo-4-fluorophenol is then esterified.
-
Nitration: The 5-position of the 2-halogen-4-fluorophenol ester is nitrated.
-
Reduction, Hydrolysis, and Dehalogenation: The resulting 2-halogen-4-fluoro-5-nitrophenol ester is reduced, hydrolyzed, and dehalogenated to yield 3-amino-4-fluorophenol.
Route 2: Synthesis of 4-Amino-3-fluorophenol from p-Nitrophenol [2][3]
-
Catalytic Hydrogenation: p-Nitrophenol is dissolved in a mixed solution of water and ethanol. Under pressure and at a controlled temperature, hydrogen is passed through the solution in the presence of a nickel-metal catalyst to obtain p-aminophenol.
-
Sulfonation: The p-aminophenol undergoes a sulfonation reaction.
-
Fluoro-substitution: A fluorine atom is substituted at the 3-position.
-
Desulfonation: The sulfonate group is removed to yield 4-amino-3-fluorophenol, which is then extracted.
Route 3: Synthesis of 4-Amino-3-fluorophenol from 3-Fluoro-4-nitrophenol [3]
-
A solution of 3-fluoro-4-nitrophenol in a mixture of ethanol and tetrahydrofuran is prepared.
-
10% palladium on carbon is added to the solution.
-
The mixture is stirred under a hydrogen atmosphere at room temperature for 4.5 hours.
-
The catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure to provide 4-amino-3-fluorophenol.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
References
A Comparative Guide to the Analysis of 3-(1-Aminoethyl)-4-fluorophenol Reference Standard
For researchers, scientists, and drug development professionals, the purity and characterization of reference standards are paramount for accurate analytical results and successful drug development. This guide provides a comparative overview of analytical methodologies for the quality control of 3-(1-Aminoethyl)-4-fluorophenol, a key intermediate in the synthesis of various pharmaceutical compounds. As a specific Certificate of Analysis (CoA) for this reference standard is not publicly available, this guide presents a comparison of common analytical techniques used for the characterization of aminophenol derivatives, offering insights into their relative performance.
Comparison of Analytical Methods for Purity Determination
The purity of a reference standard is its most critical attribute. Several analytical techniques can be employed to determine the purity of this compound and to identify and quantify any impurities. The following table summarizes the performance of commonly used methods.
| Analytical Method | Principle | Typical Purity (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages | Key Limitations |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on polarity, detection by UV absorbance. | 98.0 - 99.9 | 0.01% | 0.03% | Robust, widely available, good for routine analysis. | May not detect non-UV active impurities. |
| HPLC with Mass Spectrometry (MS) Detection | Separation by HPLC, detection by mass-to-charge ratio. | > 99.5 | < 0.005% | < 0.015% | High specificity and sensitivity, structural elucidation of impurities. | Higher cost and complexity. |
| Gas Chromatography (GC) with Flame Ionization Detection (FID) | Separation of volatile compounds, detection by ionization in a flame. | > 99.0 | 0.02% | 0.06% | Excellent for volatile impurities and residual solvents. | Requires derivatization for non-volatile compounds. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Quantification based on the integrated signal of a target analyte relative to a certified reference material. | > 99.8 | - | - | High precision, direct measurement without a specific reference standard of the same compound. | Requires a high-field NMR spectrometer, less sensitive for trace impurities. |
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible and reliable results. Below are representative methodologies for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC-UV)
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Dissolve the reference standard in the mobile phase to a concentration of 1 mg/mL.
Gas Chromatography (GC-FID) for Residual Solvents
-
Column: DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm).
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Program: Initial temperature of 40°C held for 5 minutes, then ramped to 240°C at 10°C/min.
-
Sample Preparation: Dissolve the reference standard in a suitable solvent (e.g., DMSO) to a concentration of 100 mg/mL.
Visualizing Analytical Workflows
Understanding the logical flow of analytical procedures is crucial for implementation and troubleshooting. The following diagrams, generated using Graphviz, illustrate the workflows for HPLC-UV purity determination and a comparative analysis of different analytical methods.
Caption: Workflow for HPLC-UV Purity Determination.
Safety Operating Guide
Personal protective equipment for handling 3-(1-Aminoethyl)-4-fluorophenol
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-(1-Aminoethyl)-4-fluorophenol. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the hazardous properties of structurally similar chemicals, such as 4-Fluorophenol and 4-Amino-3-fluorophenol. These related compounds are known to be harmful if swallowed, inhaled, or in contact with skin, and can cause serious skin and eye irritation.[1][2][3] Phenols, as a class, are toxic and can be absorbed through the skin, potentially causing severe burns and systemic toxicity.[4][5]
Immediate Safety and Hazard Information
Potential Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[1][3]
-
Skin Corrosion/Irritation: Causes skin irritation. Phenol and its derivatives can cause chemical burns which may not be immediately painful.[1][4][5]
-
Eye Damage/Irritation: Causes serious eye irritation and can lead to permanent eye injury.[1][4]
-
Aquatic Hazard: Toxic to aquatic life with long-lasting effects.[2][3][6]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Polyethylene glycol (PEG-300 or PEG-400) is recommended for dermal exposure to phenols.[4][5] Seek immediate medical attention.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[2]
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this chemical to ensure appropriate PPE is selected.[7] The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Purpose | Glove Selection for Phenolic Compounds |
| Eye/Face Protection | Chemical safety goggles and a face shield | To protect against splashes and aerosols. | High Resistance: Butyl rubber, Viton, Barrier, Silver Shield |
| Skin and Body Protection | Chemical-resistant lab coat, long pants, and closed-toe shoes. A chemical-resistant apron may be necessary for larger quantities. | To prevent skin contact. | Moderate Resistance (short-term use): Neoprene, Polyvinyl alcohol (thicker than 0.3 mm) |
| Hand Protection | Chemical-resistant gloves. Double gloving is recommended. | To prevent skin absorption and irritation. | Not Recommended: Nitrile gloves are generally not recommended for direct, prolonged contact with phenol. |
| Respiratory Protection | Use in a certified chemical fume hood. If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an appropriate cartridge is required. | To prevent inhalation of dust, vapors, or mists. |
Operational and Disposal Plans
Handling and Storage:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[4][8]
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][6]
-
Maintain a real-time, accurate chemical inventory.[10]
Spill Management:
-
Evacuate the area and prevent entry.
-
Wear appropriate PPE.
-
For solid spills, carefully sweep or scoop the material into a suitable container for disposal, avoiding dust generation.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[5]
-
Do not allow the chemical to enter drains or waterways.[6][9][11]
Disposal Plan:
-
Dispose of this chemical and its container as hazardous waste.[12]
-
All waste must be in appropriately labeled and sealed containers.[12]
-
Do not dispose of down the drain or with regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal. The material may be disposed of by a licensed chemical destruction plant or by controlled incineration.[6]
Experimental Protocol: Weighing and Dissolving a Solid Compound
This protocol outlines the steps for safely weighing and dissolving a solid chemical like this compound.
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Verify that the chemical fume hood is functioning properly.
-
Prepare all necessary equipment (e.g., balance, weigh boat, spatula, beaker, solvent, magnetic stir bar, and stir plate) inside the fume hood.
-
-
Weighing:
-
Place a weigh boat on the analytical balance and tare it.
-
Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.
-
Record the exact weight.
-
-
Dissolving:
-
Place the beaker with the appropriate solvent and a magnetic stir bar on the stir plate inside the fume hood.
-
Carefully add the weighed solid to the solvent.
-
Turn on the stirrer to facilitate dissolution.
-
If necessary, gently heat the solution using a controlled heating mantle.
-
-
Cleanup:
-
Clean the spatula and any other contaminated reusable equipment.
-
Dispose of the weigh boat and any other disposable items in the designated solid hazardous waste container.
-
Wipe down the work area within the fume hood.
-
Remove PPE in the correct order to avoid contamination.
-
Wash hands thoroughly.
-
Visualizations
Caption: Workflow for handling this compound.
Caption: Decision tree for selecting appropriate PPE.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. cpachem.com [cpachem.com]
- 4. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 5. PHENOL FIRST AID and personal protective equipment [protocols.io]
- 6. chemicalbook.com [chemicalbook.com]
- 7. ba.auburn.edu [ba.auburn.edu]
- 8. gz-supplies.com [gz-supplies.com]
- 9. echemi.com [echemi.com]
- 10. triumvirate.com [triumvirate.com]
- 11. petrochemistry.eu [petrochemistry.eu]
- 12. engineering.purdue.edu [engineering.purdue.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
